molecular formula C7H7NO3 B1589960 2-Hydroxy-4-methylnicotinic acid CAS No. 38076-81-2

2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960
CAS No.: 38076-81-2
M. Wt: 153.14 g/mol
InChI Key: XTLDPQQUIMHNNC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2) is a high-value pyridine derivative recognized as a versatile building block in medicinal chemistry and scientific research . Its molecular structure, featuring both a hydroxyl group at the 2-position and a carboxylic acid at the 3-position on the pyridine ring, allows for diverse chemical transformations . This compound serves as a critical pharmaceutical intermediate in developing several therapeutic classes. Its applications include serving as a core fragment for novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents such as quinolone derivatives, targeted antitumor drugs like kinase inhibitors, and compounds acting on the central nervous system . Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and, in materials science, as a ligand for constructing functional metal-organic frameworks (MOFs) . The established synthesis routes, such as the oxidation of 4-methyl-2-hydroxypyridine, ensure a reliable supply of material with high purity and process stability, supporting research from discovery to scale-up . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. 1, 6, 8, 9

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDPQQUIMHNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495840
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-81-2
Record name 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy-4-methylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known by its IUPAC name 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative that serves as a versatile and high-value building block in medicinal chemistry and scientific research.[1] Its structure, which features a hydroxyl group (existing in tautomeric equilibrium with a pyridone), a carboxylic acid, and a methyl group on the pyridine ring, allows for diverse chemical transformations. This unique arrangement of functional groups makes it a critical intermediate in the development of various therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial compounds like quinolone derivatives, and targeted kinase inhibitors for antitumor applications.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, spectroscopic characterization, and a review of its potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of a compound are paramount for its successful application in research and development. The key identifiers for this compound are summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone form, with the latter being favored, as reflected in its IUPAC name.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[2]
CAS Number 38076-81-2[2]
PubChem CID 12387738[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
InChI Key XTLDPQQUIMHNNC-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C(=O)NC=C1)C(=O)O[2]
Synonyms 2-Hydroxy-4-methyl-3-pyridinecarboxylic acid, 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid[3]

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and reactivity. While extensive experimental data for this specific molecule is not widely published, a combination of reported experimental values and computationally predicted data provides a solid foundation for its use.

Table 2: Physicochemical Properties of this compound

PropertyValueTypeSource
Melting Point 247 °CExperimental[4]
Boiling Point 410.4 ± 45.0 °CPredicted[4]
pKa 2.16 ± 0.20 (most acidic)Predicted[4]
logP 0.4Computed (XLogP3)[2]
Physical Form Solid, BrownExperimental[4]
Solubility Information not readily available. Expected to have some solubility in polar organic solvents and aqueous bases.-

Synthesis and Reactivity

The most established and reliable method for synthesizing this compound is through the oxidation of the corresponding 4-methyl-2-hydroxypyridine.[1] This transformation is a robust and scalable process, making the starting material readily available for further derivatization.

Synthesis via Oxidation: A Step-by-Step Protocol

This protocol describes a representative experimental procedure for the oxidation of a substituted hydroxypyridine. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium is crucial for the efficient conversion of the methyl group at the 3-position (in the precursor) to a carboxylic acid. The acidic environment helps to keep the permanganate reactive and facilitates the oxidative cleavage.

Materials:

  • 4-methyl-2-hydroxypyridine (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 3.0 eq)

  • Sulfuric Acid (concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Deionized Water

  • Ice bath

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methyl-2-hydroxypyridine in a suitable volume of water. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 20 °C.

  • Oxidant Addition: While maintaining vigorous stirring and cooling, slowly add solid potassium permanganate in small portions. The reaction is exothermic, and the temperature should be carefully controlled to stay between 25-30 °C to prevent over-oxidation and degradation of the product. The addition may take 2-3 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material. The mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).

  • Workup: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ is completely dissolved and the solution becomes colorless. This step quenches the excess permanganate and reduces the manganese dioxide to soluble Mn²⁺ salts.

  • Product Isolation: The acidic solution will likely contain the product as a precipitate. If not, adjust the pH to approximately 2-3 with concentrated HCl if necessary. Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity this compound. Typical yields for this type of oxidation range from 60% to 75%.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Methyl-2-hydroxypyridine C 1. Dissolve & Acidify (Ice Bath) A->C B KMnO4, H2SO4 (aq) D 2. Slow Addition of KMnO4 (Temp Control < 30°C) B->D C->D E 3. Stir at Room Temp (Monitor by TLC) D->E F 4. Quench with NaHSO3 (Decolorization) E->F G 5. Precipitate Product (Cooling / pH adjustment) F->G H 6. Filter & Wash G->H I 7. Recrystallize H->I J Pure 2-Hydroxy-4- methylnicotinic Acid I->J

Fig. 1: Experimental workflow for the synthesis of this compound.
Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the pyridone system, and the methyl group.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (2-hydroxy-4-methylpyridin-3-yl)methanol.[1]

  • Pyridone Ring: The hydroxyl group at the C2 position allows for O-alkylation or O-acylation under appropriate conditions. The ring itself can participate in electrophilic substitution reactions, though the conditions must be carefully chosen.

  • Methyl Group: The methyl group at the C4 position can undergo electrophilic substitution reactions, such as halogenation or nitration, though this typically requires harsh conditions.[1]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry. While a publicly available, fully assigned spectrum for this specific compound is limited, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Characteristics
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (approx. 6.0-8.0 ppm) corresponding to the protons at C5 and C6.
Methyl ProtonsA singlet at approx. 2.2-2.5 ppm for the -CH₃ group.[5]
Acid/NH ProtonA very broad singlet at >10 ppm for the carboxylic acid and NH protons, often exchanging with D₂O.
¹³C NMR Carbonyl CarbonsTwo signals in the downfield region (>160 ppm) for the carboxylic acid and the C2-oxo carbons.
Aromatic CarbonsFour signals in the aromatic region (approx. 100-160 ppm) for the pyridine ring carbons.
Methyl CarbonAn upfield signal at approx. 15-25 ppm for the -CH₃ carbon.[6]
FT-IR (cm⁻¹) O-H / N-H StretchVery broad absorption from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid O-H and the N-H of the pyridone.
C=O StretchA strong, sharp absorption around 1650-1710 cm⁻¹ for the carboxylic acid carbonyl. A second C=O stretch for the pyridone may appear around 1640-1660 cm⁻¹.
C=C / C=N StretchAbsorptions in the 1550-1620 cm⁻¹ region corresponding to the pyridine ring.
Mass Spec (EI) Molecular Ion (M⁺)A peak at m/z = 153.
Key FragmentsLoss of H₂O (m/z = 135), loss of COOH (m/z = 108), and subsequent fragmentation of the pyridine ring.[7]

Biological Activity and Applications

This compound is primarily valued as a synthetic intermediate, but nicotinic acid derivatives as a class have garnered significant attention for their biological activities, particularly in antimicrobial and anti-inflammatory research.[1]

Postulated Mechanism of Action

The biological activity of hydroxynicotinic acid derivatives is often attributed to the strategic placement of hydrogen bond donors and acceptors (the hydroxyl and carboxyl groups) on the pyridine scaffold.[1]

  • Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. The carboxylic acid moiety can mimic arachidonic acid and bind to the active site of the enzyme.

  • Antimicrobial Activity: The mechanism may involve the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic enzymes.[1] The pyridine ring can act as a bioisostere for other heterocyclic systems found in natural antimicrobial agents.

G Compound Nicotinic Acid Derivative (e.g., 2-HMNA) Enzyme Target Enzyme (e.g., COX-2, Bacterial Synthase) Compound->Enzyme Binds to Active Site Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Pathway Pro-inflammatory / Bacterial Survival Pathway Inhibition->Pathway Blocks Pathway Response Reduced Inflammation / Bacterial Growth Inhibition Pathway->Response Leads to

References

A Comprehensive Technical Guide to the Structure Elucidation of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-hydroxy-4-methylnicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical development. This document moves beyond a simple recitation of analytical techniques, offering a logically sequenced, multi-pronged approach that leverages the synergistic power of modern spectroscopic methods. We will delve into the causality behind experimental choices, presenting detailed, field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural assignment. Central to this guide is the critical understanding of tautomerism in 2-hydroxypyridine systems, a phenomenon that profoundly influences spectroscopic outcomes.

Introduction: The Significance of Structural Certainty

This compound (molecular formula C₇H₇NO₃, molecular weight 153.14 g/mol ) is a substituted pyridine derivative that is gaining attention as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, which incorporates a carboxylic acid, a hydroxyl group, and a methyl group on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable building block in drug discovery.

However, the biological activity and therapeutic efficacy of any compound are intrinsically linked to its precise three-dimensional structure. Ambiguity in structure can lead to failed clinical trials, unforeseen toxicity, and wasted resources. Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational pillar of successful drug development. This guide provides the technical blueprint for achieving that certainty.

A critical consideration for this molecule is the existence of keto-enol tautomerism, a common feature of 2-hydroxypyridines. The molecule can exist in equilibrium between the 2-hydroxy form and the 2-pyridone form. This equilibrium is sensitive to factors like solvent and physical state (solid vs. solution). Throughout this guide, we will consider both tautomeric forms and demonstrate how spectroscopic data can reveal the predominant form under the experimental conditions.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The structure elucidation of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them in a logical order can the full picture emerge. Our workflow is designed to be systematic, starting with broad-stroke information and progressively moving to fine-grained detail.

Elucidation_Workflow Fig. 1: Structure Elucidation Workflow MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Provides MW for IR UV UV-Vis Spectroscopy - Conjugated System Analysis IR->UV Confirms functional groups for UV NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environments - Basic Connectivity UV->NMR_1D Suggests conjugation for NMR NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Definitive Connectivity - Final Structure Assembly NMR_1D->NMR_2D Provides initial assignments for 2D Structure Final Structure Confirmed NMR_2D->Structure Unambiguous Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Expertise & Experience: Mass spectrometry is the initial and most crucial step. It provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a self-validating step; if the determined molecular formula does not match the expected C₇H₇NO₃, it immediately indicates an issue with the sample's purity or identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL. If the sample is not readily soluble, sonication may be required. High purity solvents are essential to avoid interference.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed, while in negative mode, the deprotonated molecule [M-H]⁻ will be seen.

  • Data Analysis:

    • Identify the peaks corresponding to [M+H]⁺ and [M-H]⁻.

    • Use the instrument's software to calculate the exact mass of these ions.

    • Input the exact mass into a formula calculator to determine the elemental composition. The calculated formula should match C₇H₇NO₃.

IonExpected Exact Mass
[C₇H₇NO₃ + H]⁺154.0504
[C₇H₇NO₃ - H]⁻152.0348

Trustworthiness: The high accuracy of HRMS (typically <5 ppm error) provides a high degree of confidence in the molecular formula. The observation of both [M+H]⁺ and [M-H]⁻ ions further validates the molecular weight.

Fragmentation Analysis: While detailed fragmentation is complex, some predictable losses can be observed, providing further structural clues.

  • Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl group.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

These fragmentation patterns help to confirm the presence of the carboxylic acid and hydroxyl functional groups.[3]

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The principle is that different types of chemical bonds vibrate at specific frequencies. By shining infrared light on the sample and measuring the absorption, we can identify these characteristic vibrations. For this compound, we expect to see characteristic absorptions for the O-H, C=O, C=C, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a good quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3000C-H stretchAromatic & Methyl
~1700C=O stretchCarboxylic Acid/Pyridone
1620-1550C=C and C=N stretchPyridine Ring
1440-1395O-H bendCarboxylic Acid
1320-1210C-O stretchCarboxylic Acid

Trustworthiness: The presence of a very broad O-H stretch in the 3300-2500 cm⁻¹ region, along with a strong C=O stretch around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid group.[4] The absorptions in the 1620-1550 cm⁻¹ range confirm the presence of the aromatic pyridine ring. The position of the C=O stretch can also provide clues about the tautomeric form; a pyridone C=O typically appears at a lower wavenumber (around 1650 cm⁻¹) compared to a carboxylic acid C=O.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The pyridine ring, along with the carbonyl and hydroxyl/pyridone functionalities, constitutes a conjugated system in this compound. The position of the maximum absorbance (λ_max) is characteristic of the extent of conjugation.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices. The pH of the solution can influence the spectrum of nicotinic acid derivatives, so using a buffered solution can be beneficial for reproducibility.[5]

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Nicotinic acid itself shows a λ_max around 262 nm in ethanol.[6] The substitution pattern of this compound is expected to cause a bathochromic (red) shift to a longer wavelength. The exact λ_max can also help distinguish between the hydroxy and pyridone tautomers, as their electronic structures differ.

Trustworthiness: While not as structurally definitive as NMR, UV-Vis spectroscopy provides corroborating evidence for the presence of a conjugated aromatic system. A significant deviation from the expected absorbance range could indicate an incorrect structure or the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Experience: NMR spectroscopy is the most powerful tool for the elucidation of organic structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously assign every proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum. This will show the number of different types of protons, their chemical shifts (environments), their integration (ratio), and their splitting patterns (neighboring protons).

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will show the number of different types of carbon atoms and their chemical shifts.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and connecting different parts of the molecule.

Data Interpretation and Structure Assembly

Let's walk through the expected NMR data for the 2-pyridone tautomer, which is often the major form in solution. We will use data from closely related published compounds to predict the expected chemical shifts.[7]

Expected ¹H NMR (in DMSO-d₆):

  • ~13-15 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad.

  • ~11-12 ppm (singlet, 1H): NH proton of the pyridone ring.

  • ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C6 (H6).

  • ~6.0-6.3 ppm (doublet, 1H): Aromatic proton at C5 (H5).

  • ~2.2-2.4 ppm (singlet, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR (in DMSO-d₆):

  • ~165-170 ppm: Carboxylic acid carbonyl carbon (C7).

  • ~160-165 ppm: Pyridone carbonyl carbon (C2).

  • ~140-145 ppm: Aromatic carbon C6.

  • ~135-140 ppm: Aromatic carbon C4.

  • ~110-115 ppm: Aromatic carbon C5.

  • ~105-110 ppm: Aromatic carbon C3.

  • ~18-22 ppm: Methyl carbon (C8).

Assembling the Structure with 2D NMR:

The following diagram illustrates how 2D NMR correlations confirm the structure.

NMR_Correlations Fig. 2: Key 2D NMR Correlations cluster_structure This compound (Pyridone Tautomer) cluster_correlations Correlation Type C2(O) C2(O) N(H) N(H) C2(O)->N(H) C6(H) C6(H) N(H)->C6(H) C5(H) C5(H) C6(H)->C5(H) C6(H)->C5(H) J(H6-H5) C4(CH3) C4(CH3) C5(H)->C4(CH3) C3(COOH) C3(COOH) C4(CH3)->C3(COOH) C3(COOH)->C2(O) COSY COSY HMBC HMBC H_of_CH3 H_of_CH3->C5(H) H_of_CH3->C4(CH3) H(Me) to C4, C3, C5 H_of_CH3->C3(COOH) H5(H) H5(H)->C6(H) H5(H)->C4(CH3) H5 to C3, C4, C6 H5(H)->C3(COOH) H6(H) H6(H)->C2(O) H6 to C2, C4, C5 H6(H)->C5(H) H6(H)->C4(CH3)

Caption: Key COSY and HMBC correlations for structural assignment.

  • COSY: A cross-peak between the protons at ~7.6 ppm (H6) and ~6.1 ppm (H5) would confirm they are on adjacent carbons.

  • HSQC: This would directly link H6 to the carbon at ~142 ppm (C6), H5 to the carbon at ~112 ppm (C5), and the methyl protons to the carbon at ~20 ppm (C8).

  • HMBC: This is the key to the full assembly.

    • The methyl protons (~2.3 ppm) should show correlations to C3, C4, and C5. This definitively places the methyl group at C4.

    • The H5 proton should show correlations to C3, C4, and the other aromatic carbon C6.

    • The H6 proton should show correlations to C2, C4, and C5.

    • The carboxylic acid proton (~14 ppm) should show a correlation to the carboxylic carbon (C7) and C3.

Trustworthiness: The combination of these 1D and 2D NMR experiments provides an interlocking web of evidence. Each correlation confirms a specific bond or proximity, and together they leave no room for ambiguity. This multi-dimensional approach is the gold standard for structure elucidation and is inherently self-validating.

Conclusion: A Unified Structural Hypothesis

By systematically applying the workflow outlined in this guide, a researcher can confidently elucidate the structure of this compound. The process begins with establishing the molecular formula via high-resolution mass spectrometry. Infrared spectroscopy then confirms the presence of key functional groups, which is further supported by UV-Vis analysis of the conjugated system. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of atomic connectivity, confirming the substitution pattern and allowing for the assignment of all proton and carbon signals. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

A Comprehensive Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Scaffold in Modern Medicinal Chemistry

2-Hydroxy-4-methylnicotinic acid, with the CAS number 38076-81-2, is a pyridine derivative that has emerged as a significant building block in the landscape of medicinal chemistry.[1] Its unique structural arrangement, featuring a hydroxyl group at the 2-position and a carboxylic acid at the 3-position of the pyridine ring, offers a versatile platform for a wide array of chemical modifications.[1] This inherent reactivity makes it a valuable precursor for the synthesis of complex molecules with diverse therapeutic applications. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its established and potential roles in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

PropertyValueSource
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1][2]
CAS Number 38076-81-2[1]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [1][2]
Melting Point 247 °C[3]
Boiling Point 410.4±45.0 °C (Predicted)[3]
pKa 2.16±0.20 (Predicted)[3]
Appearance Brown solid[3]
InChI Key XTLDPQQUIMHNNC-UHFFFAOYSA-N[1]

Synthesis of this compound: A Step-by-Step Protocol

The most established and widely utilized method for the synthesis of this compound is the oxidation of 4-methyl-2-hydroxypyridine.[1] This reaction leverages strong oxidizing agents to introduce a carboxylic acid group onto the pyridine ring. The following protocol details a representative procedure.

Experimental Protocol: Oxidation of 4-methyl-2-hydroxypyridine

Objective: To synthesize this compound via the oxidation of 4-methyl-2-hydroxypyridine.

Materials:

  • 4-methyl-2-hydroxypyridine

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methyl-2-hydroxypyridine in an aqueous solution of sulfuric acid. The acidic medium is crucial for facilitating the oxidation process.[1]

  • Controlling Reaction Temperature: Cool the mixture in an ice bath to maintain a low temperature. Careful temperature control is critical to prevent over-oxidation and potential degradation of the desired product.[1]

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., potassium permanganate) portion-wise to the reaction mixture while stirring vigorously. The reaction is exothermic, and maintaining a low temperature is paramount.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material will indicate the completion of the reaction.

  • Quenching the Reaction: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.

  • Isolation of the Product: The crude product may precipitate out of the solution upon cooling. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield high-purity this compound. Optimized conditions for this synthesis can lead to yields ranging from 60% to 75%.[1]

Causality Behind Experimental Choices:

  • Acidic Medium: The use of sulfuric acid protonates the pyridine nitrogen, making the ring more susceptible to oxidation.

  • Strong Oxidizing Agent: Potassium permanganate or chromium trioxide are powerful oxidizing agents capable of converting the methyl group to a carboxylic acid.

  • Temperature Control: Prevents unwanted side reactions and decomposition of the starting material and product, ensuring a higher yield and purity.

  • Recrystallization: This purification technique is based on the principle of differential solubility, allowing for the removal of impurities and isolation of the pure crystalline product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Start 4-methyl-2-hydroxypyridine Reaction Oxidation with KMnO₄ or CrO₃ in acidic medium (H₂SO₄) Start->Reaction Step 1 Quench Quenching with NaHSO₃ Reaction->Quench Step 2 Isolate Isolation (Filtration) Quench->Isolate Step 3 Purify Recrystallization Isolate->Purify Step 4 Product This compound Purify->Product Final Product

Diagram of the synthesis workflow for this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR A singlet corresponding to the methyl group at position 4. Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid and the hydroxyl proton will also be present, though their shifts can be broad and solvent-dependent.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyridine ring (including the carbonyl carbon of the 2-oxo tautomer), and the carboxylic acid carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1760-1690 cm⁻¹), and vibrations associated with the pyridine ring.[1]
Mass Spectrometry (MS) The high-resolution mass spectrum will confirm the molecular formula (C₇H₇NO₃) by providing an accurate mass measurement of the molecular ion.[1]

Therapeutic Potential and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1] Its derivatization allows for the development of compounds targeting a range of diseases.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[4][5] The mechanism of action is often mediated through the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages.[4] Binding of nicotinic acid derivatives to GPR109A can lead to the inhibition of the NF-κB signaling pathway.[4] This, in turn, reduces the production of pro-inflammatory mediators like TNF-α, IL-6, and monocyte chemoattrapctant protein-1 (MCP-1).[4][6]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm HMNA 2-Hydroxy-4- methylnicotinic acid GPR109A GPR109A Receptor HMNA->GPR109A Binds to IKK IKK Complex GPR109A->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->ProInflammatory Induces

Proposed anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[7][8] Derivatives of this compound have shown promise as antibacterial agents, with reported activity against pathogens such as Escherichia coli and Staphylococcus aureus.[1] The mechanism of antimicrobial action for pyridine-based compounds can be multifaceted, including the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[1] The presence of both hydroxyl and carboxyl groups on the this compound scaffold plays a significant role in its binding affinity to biological targets.[1]

Other Therapeutic Areas

The versatility of this compound extends beyond inflammation and infectious diseases. It is a key intermediate in the development of:

  • Novel non-steroidal anti-inflammatory drugs (NSAIDs) [1]

  • Quinolone derivatives with antibacterial properties[1]

  • Targeted antitumor drugs , including kinase inhibitors[1]

  • Compounds acting on the central nervous system [1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of dust.

Conclusion

This compound stands out as a pyridine derivative of significant interest to the scientific and drug development communities. Its established synthetic routes, coupled with its versatile chemical nature, make it an invaluable tool for the creation of novel therapeutic agents. The demonstrated anti-inflammatory and antimicrobial activities of its derivatives highlight its potential for addressing unmet medical needs. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance as a core scaffold in modern medicinal chemistry. Further research into the derivatization of this compound is likely to yield a new generation of drugs with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound, is a significant building block in the landscape of medicinal chemistry. Its structural motif is a cornerstone in the development of various therapeutic agents, attributed to its versatile chemical reactivity and biological significance. This guide provides a comprehensive technical overview of this compound, from its precise chemical identity to its synthesis and potential applications in drug discovery, with a focus on its anti-inflammatory and antimicrobial properties.

IUPAC Nomenclature and Structural Elucidation

The compound commonly referred to as 2-Hydroxy-4-methylnicotinic acid exists in a state of tautomeric equilibrium. Spectroscopic evidence and chemical reactivity confirm that the pyridone form is the predominant tautomer. Consequently, the correct International Union of Pure and Applied Chemistry (IUPAC) name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .[1][2]

The structure features a pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. A methyl group is substituted at the 4-position, and a carboxylic acid group is at the 3-position. This arrangement of functional groups is crucial for its chemical behavior and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueReference
IUPAC Name 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1][2]
Synonyms This compound
CAS Number 38076-81-2[2]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
Melting Point 247 °C[2]
Physical Form Solid[2]
pKa Carboxylic acids typically have a pKa between 4 and 5.[4]
Solubility Soluble in many organic solvents.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be efficiently achieved through a cyclocondensation reaction, a variant of the Gould-Jacobs reaction.[5][6][7][8] This method involves the reaction of an enamine with a derivative of malonic acid. A reliable route starts from ethyl acetoacetate and cyanoacetamide.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonia dropwise with constant stirring.

  • Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain crude ethyl 3-aminobut-2-enoate.

Step 2: Condensation with Cyanoacetamide

  • Dissolve the crude ethyl 3-aminobut-2-enoate and cyanoacetamide in a suitable solvent such as ethanol.[9]

  • Add a basic catalyst, for example, piperidine or sodium ethoxide, to the mixture.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

Step 3: Cyclization and Hydrolysis

  • Upon completion of the condensation, the intermediate will cyclize in situ.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid.

  • Heat the mixture to facilitate the hydrolysis of the nitrile and ester groups, followed by decarboxylation to yield the final product.

Step 4: Purification

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Biological Significance and Applications in Drug Development

The 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules.[1]

Anti-inflammatory Activity

Derivatives of 2-pyridone have demonstrated significant anti-inflammatory properties.[10][11] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: Some pyridone-based compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory cascade.[10] This inhibition reduces the production of these pro-inflammatory molecules.

  • Cytokine Modulation: Certain derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening the inflammatory response.

Antimicrobial Activity

The pyridone carboxylic acid core is a well-established pharmacophore in antibacterial agents, most notably in the quinolone and naphthyridinone classes of antibiotics.[12][13]

  • DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of antibacterial action for many pyridone carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the bacterial cell from dividing and ultimately lead to cell death. The carboxylic acid and ketone moieties are crucial for binding to the enzyme-DNA complex.

Conclusion

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest to the scientific and drug development communities. Its robust synthesis, coupled with the proven biological activity of its derivatives, establishes it as a valuable scaffold for the discovery of new anti-inflammatory and antimicrobial agents. Further exploration of its chemical space is likely to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis Precursors of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-hydroxy-4-methylnicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document delves into the foundational precursors and key synthetic transformations, with a particular focus on the robust Guareschi-Thorpe condensation for the formation of the core pyridone structure. Subsequent functionalization through oxidation and carboxylation to yield the target molecule is also detailed. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the hydroxyl and carboxylic acid moieties on a methylated pyridine scaffold, make it a versatile intermediate for the development of novel therapeutic agents. The potential biological activities of compounds derived from this scaffold are wide-ranging and are thought to involve interactions with specific molecular targets and pathways, such as inhibiting inflammatory enzymes or disrupting bacterial cell wall synthesis.[1] The reliable and scalable synthesis of this compound is therefore of paramount importance for advancing research in these areas. This guide will explore the primary synthetic routes, focusing on the strategic selection of precursors and the optimization of reaction conditions to achieve high-purity this compound.

The Cornerstone Precursor: Synthesis of 4-Methyl-2-hydroxypyridine

The most direct precursor to this compound is 4-methyl-2-hydroxypyridine, which exists in tautomeric equilibrium with 4-methyl-2-pyridone. The synthesis of this key intermediate is a critical first step, and the Guareschi-Thorpe condensation stands out as a classic and efficient method for constructing the 2-pyridone ring system.

The Guareschi-Thorpe Condensation: A Powerful Ring-Forming Reaction

The Guareschi-Thorpe condensation is a multicomponent reaction that provides a straightforward route to substituted 2-pyridones.[2][3] In the context of 4-methyl-2-hydroxypyridine synthesis, this reaction typically involves the condensation of ethyl acetoacetate and cyanoacetamide in the presence of a basic catalyst.

The reaction proceeds through a series of well-defined steps, initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyridone ring.

The proposed mechanism involves the following key transformations:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the enolizable ethyl acetoacetate and cyanoacetamide, catalyzed by a base (e.g., piperidine or an inorganic base).

  • Michael Addition: An intramolecular Michael addition then occurs, where the amino group of the cyanoacetamide moiety attacks the α,β-unsaturated ester.

  • Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to form the more stable 2-pyridone ring.

  • Aromatization: The final step involves the elimination of a molecule of water to yield the aromatic 6-hydroxy-4-methyl-3-cyano-2-pyridone.

A green and efficient variation of this reaction utilizes ammonium carbonate in an aqueous medium, where it acts as both a nitrogen source and a reaction promoter.[4][5] The synthetic process is initiated by the aminolysis of a cyanoacetic ester to cyanoacetamide, which then undergoes an aldol condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate that cyclizes to the pyridine product.[5]

Guareschi_Thorpe_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Michael Addition & Cyclization cluster_2 Step 4: Aromatization Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_A α,β-Unsaturated Intermediate Ethyl Acetoacetate->Intermediate_A + Cyanoacetamide (Base) Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Michael Addition Product 4-Methyl-2-hydroxypyridine (Pyridone Tautomer) Intermediate_B->Product - H2O

Figure 1: A simplified workflow of the Guareschi-Thorpe condensation for the synthesis of the 4-methyl-2-pyridone core.

Experimental Protocol for the Synthesis of 4-Methyl-2-hydroxypyridine

The following protocol is a representative example of the Guareschi-Thorpe condensation for the synthesis of 4-methyl-2-hydroxypyridine.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl acetoacetate and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Functionalization of the Pyridone Ring: Pathways to this compound

Once the 4-methyl-2-hydroxypyridine precursor is obtained, the next crucial step is the introduction of the carboxylic acid group at the 3-position of the pyridine ring. Two primary methods are employed for this transformation: oxidation of the 3-cyano group (if present from a Guareschi-Thorpe synthesis yielding a cyanopyridone) or direct carboxylation. A more common and established route involves the oxidation of the methyl group of 4-methyl-2-hydroxypyridine.

Oxidation of 4-Methyl-2-hydroxypyridine

A well-established method for the synthesis of this compound involves the oxidation of the methyl group of 4-methyl-2-hydroxypyridine.[1] This transformation can be achieved using strong oxidizing agents.

Potassium permanganate (KMnO₄) is a commonly used oxidizing agent for this purpose. The reaction is typically carried out in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid product. The mechanism is thought to proceed via a free-radical pathway at the benzylic-like position of the methyl group.

Reaction Conditions Comparison

ParameterPotassium Permanganate (KMnO₄)Other Oxidants (e.g., CrO₃)
Solvent Aqueous base (e.g., NaOH, KOH)Acidic medium
Temperature Elevated (e.g., reflux)Controlled, often room temperature to moderate heating
Work-up Acidification to precipitate the productOften requires more complex work-up procedures
Yield Moderate to goodVariable, can be high
Safety MnO₂ byproduct needs proper disposalChromium reagents are highly toxic and carcinogenic

Materials:

  • 4-Methyl-2-hydroxypyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 4-methyl-2-hydroxypyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing for several hours after the addition is complete, until the reaction is deemed complete by TLC.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Carefully acidify the filtrate with sulfuric acid or hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Oxidation_Workflow Start 4-Methyl-2-hydroxypyridine Dissolution Dissolve in aq. NaOH Start->Dissolution Heating Heat to Reflux Dissolution->Heating Oxidation Slowly add aq. KMnO4 Heating->Oxidation Reflux Continue Reflux Oxidation->Reflux Cooling_Filtration Cool and Filter MnO2 Reflux->Cooling_Filtration Acidification Acidify Filtrate (HCl/H2SO4) Cooling_Filtration->Acidification Precipitation Precipitation of Product Acidification->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation End This compound Isolation->End

Figure 2: Experimental workflow for the oxidation of 4-methyl-2-hydroxypyridine to this compound.

Direct Carboxylation of 4-Methyl-2-hydroxypyridine

An alternative synthetic route is the direct carboxylation of 4-methyl-2-hydroxypyridine using carbon dioxide (CO₂).[1] This method avoids the use of strong oxidizing agents and can be considered a greener approach.

This reaction is analogous to the Kolbe-Schmitt reaction for the synthesis of salicylic acid. It involves the reaction of the sodium salt of 4-methyl-2-hydroxypyridine with carbon dioxide under high pressure and elevated temperature. The strong base, such as sodium hydroxide, deprotonates the hydroxyl group, increasing the nucleophilicity of the pyridine ring for electrophilic attack by CO₂.[1]

This method typically requires high pressure and temperature to be effective. Industrial-scale production may utilize continuous flow reactors to maintain optimal reaction parameters and improve scalability.[1]

Key Parameters for Carboxylation

ParameterConditionRationale
Reactant Sodium salt of 4-methyl-2-hydroxypyridineIncreases nucleophilicity of the ring
Reagent Carbon Dioxide (CO₂)C1 source for the carboxyl group
Pressure High pressureIncreases the concentration of CO₂ in the reaction medium
Temperature Elevated (typically >100°C)Provides the necessary activation energy for the reaction
Base Strong base (e.g., NaOH)Facilitates the formation of the phenoxide-like intermediate

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring, with a characteristic singlet for the methyl group at position 4.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the molecular formula and fragmentation pattern of the compound.[1]

  • Infrared Spectroscopy: IR spectroscopy shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the pyridine ring vibrations.[1]

Conclusion

The synthesis of this compound is a well-established process that relies on the initial construction of the 4-methyl-2-hydroxypyridine core, followed by functionalization to introduce the carboxylic acid group. The Guareschi-Thorpe condensation provides a reliable and versatile method for the synthesis of the pyridone precursor from readily available starting materials. Subsequent oxidation with potassium permanganate or direct carboxylation under pressure offers effective pathways to the final product. The choice of synthetic route may depend on factors such as scale, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

The Emerging Therapeutic Potential of 2-Hydroxy-4-methylnicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise of a Versatile Pyridine Derivative

In the landscape of modern drug discovery, the exploration of novel small molecules with diverse pharmacological activities remains a cornerstone of therapeutic innovation. Among these, pyridine derivatives have consistently demonstrated their value as privileged scaffolds in medicinal chemistry. This technical guide focuses on a particularly promising, yet underexplored, member of this family: 2-Hydroxy-4-methylnicotinic acid. While primarily recognized as a versatile building block for the synthesis of a range of therapeutic agents, emerging evidence suggests that this compound may possess intrinsic biological activities worthy of direct investigation.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known attributes and speculative therapeutic applications of this compound, alongside detailed methodologies to facilitate its further exploration.

Section 1: Physicochemical Characterization and Synthesis

Molecular Profile

This compound, also known by its IUPAC name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid, is a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[2] Its structure, featuring a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 3-position of the pyridine ring, bestows upon it a unique combination of acidic and nucleophilic properties. This distinct chemical architecture is central to its utility as a synthetic intermediate and its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃PubChem CID: 12387738[2]
Molecular Weight153.14 g/mol PubChem CID: 12387738[2]
IUPAC Name4-methyl-2-oxo-1H-pyridine-3-carboxylic acidPubChem CID: 12387738[2]
CAS Number38076-81-2PubChem CID: 12387738[2]
XLogP30.4PubChem CID: 12387738[2]
Synthesis of this compound

The availability of high-purity this compound is crucial for research and development. Several synthetic routes have been established, with the oxidation of 4-methyl-2-hydroxypyridine being a prominent method.[1]

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 4-methyl-2-hydroxypyridine

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethylenediaminetetraacetic acid (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of DCM and MeOH, add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.[3]

  • Stir the solution under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, concentrate the mixture on a rotary evaporator.[3]

  • Purify the residue by silica gel column chromatography with a suitable eluent system (e.g., DCM/MeOH = 20:1 by volume) to yield the methyl ester of the acid.[3]

  • Hydrolyze the ester by dissolving it in a saturated aqueous solution of NaHCO₃ and stirring for 1 hour.[3]

  • Acidify the solution by dropwise addition of 1 N HCl until the pH reaches 4.[3]

  • Stir the solution at room temperature for 30 minutes to allow for precipitation of the product.[3]

  • Collect the white solid by filtration, wash with distilled water and petroleum ether, and dry under vacuum.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start with 4-hydroxy-6-methylnicotinic acid esterification Esterification with DCM/MeOH, EDCI, DMAP start->esterification reflux Reflux and monitor by TLC esterification->reflux concentration1 Concentration reflux->concentration1 purification Silica Gel Chromatography concentration1->purification hydrolysis Hydrolysis with NaHCO3 purification->hydrolysis acidification Acidification with HCl (pH 4) hydrolysis->acidification precipitation Precipitation acidification->precipitation filtration Filtration and Drying precipitation->filtration end_product This compound filtration->end_product

Caption: Workflow for the synthesis of this compound.

Section 2: Potential Therapeutic Applications and Underlying Mechanisms

While direct preclinical or clinical data on this compound is limited, its structural motifs and its role as a precursor for various bioactive molecules provide a strong basis for speculating on its therapeutic potential.

Anti-Inflammatory Activity

The structure of this compound suggests its potential as an anti-inflammatory agent. Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[4] The primary hypothesized mechanisms for this compound include:

  • Inhibition of Pro-inflammatory Enzymes: The molecule may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.[5][6][7][8]

  • Modulation of Inflammatory Signaling Pathways: Nicotinic acid has been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[4] It is plausible that this compound could exhibit similar activity, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]

This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9][10][11][12][13]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups receiving different doses of this compound.

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10][12]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[12]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Carrageenan_Edema_Workflow cluster_edema Carrageenan-Induced Paw Edema Protocol acclimatization Animal Acclimatization and Fasting grouping Grouping of Animals (Control, Test) acclimatization->grouping dosing Oral/IP Administration of Compound/Vehicle grouping->dosing induction Sub-plantar Injection of Carrageenan (1%) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis results Evaluation of Anti-inflammatory Activity analysis->results

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity

The pyridine ring is a core structure in many antimicrobial agents. This compound's potential in this area is suggested by its utility as a building block for quinolone antibiotics.[1] The proposed mechanisms of action include:

  • Inhibition of Bacterial Cell Wall Synthesis: The molecule may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[14][15][16][17][18]

  • Disruption of Bacterial DNA Replication: As a precursor to quinolones, it may share some structural similarities that allow it to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.

Standard broth microdilution or agar well diffusion methods can be employed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth or agar

  • 96-well microtiter plates

  • Spectrophotometer

Procedure (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The zebrafish larva is an increasingly popular in vivo model for high-throughput screening of antimicrobial compounds due to its small size, optical transparency, and rapid development.[19][20][21][22][23]

Procedure Outline:

  • Infection: Microinject a lethal dose of pathogenic bacteria (e.g., fluorescently labeled Salmonella typhimurium) into the yolk sac or bloodstream of 2-day-old zebrafish larvae.[19]

  • Treatment: Administer this compound by immersion in the embryo medium or by microinjection.

  • Evaluation: Monitor larval survival over time and quantify the bacterial burden using fluorescence microscopy or by homogenizing larvae and plating for CFU counts.

Zebrafish_Workflow cluster_zebrafish Zebrafish Larvae Infection Model infection Microinjection of Pathogenic Bacteria treatment Administration of This compound infection->treatment monitoring Monitoring of Larval Survival treatment->monitoring quantification Quantification of Bacterial Burden treatment->quantification outcome Assessment of Antimicrobial Efficacy monitoring->outcome quantification->outcome

Caption: Workflow for the zebrafish larvae infection model for antimicrobial screening.

Potential in Oncology

The utility of this compound as a scaffold for the synthesis of kinase inhibitors suggests a potential, albeit indirect, role in cancer therapy.[1] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By serving as a starting material for targeted therapies, this compound contributes to the development of drugs that can selectively inhibit the growth of cancer cells.

Section 3: Pharmacokinetics and Toxicology

To date, there is a lack of published data on the specific pharmacokinetic profile and toxicology of this compound. However, insights can be drawn from studies on nicotinic acid and its derivatives.

Pharmacokinetics: Nicotinic acid is generally well-absorbed and undergoes extensive metabolism. The pharmacokinetic properties of this compound would need to be determined through in vitro (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models.

Toxicology: Preliminary in vitro cytotoxicity assays using cell lines such as VERO or MDCK can provide initial safety data.[24] Subsequent in vivo acute and chronic toxicity studies in rodents would be necessary to establish a comprehensive safety profile.[25][26][27]

Section 4: Future Directions and Conclusion

This compound stands at an interesting crossroads in drug discovery. While its value as a synthetic intermediate is well-established, its intrinsic therapeutic potential remains largely untapped. The structural features of this molecule, coupled with the known biological activities of related nicotinic acid derivatives, provide a compelling rationale for its further investigation as a standalone therapeutic agent.

Future research should focus on:

  • Direct Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies to definitively assess the anti-inflammatory and antimicrobial activities of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Establishing a clear understanding of its absorption, distribution, metabolism, excretion, and safety profile.

  • Lead Optimization: If promising activity is identified, a medicinal chemistry program could be initiated to optimize its potency, selectivity, and pharmacokinetic properties.

References

Antimicrobial properties of 2-Hydroxy-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial Properties of 2-Hydroxy-4-methylnicotinic Acid

Abstract

Nicotinic acid and its derivatives have long been a subject of intense research due to their diverse biological activities. Among these, this compound (2-HMNA) has emerged as a compound of significant interest for its potential antimicrobial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the antimicrobial characteristics of 2-HMNA, designed for researchers, scientists, and drug development professionals. We will explore its chemical nature, proposed mechanisms of action, spectrum of activity, and the detailed experimental protocols required to validate its efficacy. This document serves as a foundational resource for laboratories seeking to investigate 2-HMNA as a potential novel antimicrobial agent.

Introduction to this compound (2-HMNA)

This compound, with the chemical formula C₇H₇NO₃, is a derivative of nicotinic acid (Vitamin B3).[2] Its structure, featuring hydroxyl and carboxyl functional groups on a methyl-substituted pyridine ring, is critical to its biological activity.[1] These functional groups are believed to play a crucial role in the molecule's ability to interact with biological targets, such as bacterial enzymes or structural components.[1]

From a synthetic standpoint, 2-HMNA can be prepared through established chemical reactions. One common method involves the oxidation of 4-methyl-2-hydroxypyridine using strong oxidizing agents like potassium permanganate in an acidic medium.[1] Another scalable approach is the carboxylation of 4-methyl-2-hydroxypyridine, which utilizes high pressure and temperature to incorporate CO₂.[1] The availability of reliable synthetic routes makes 2-HMNA an accessible compound for research and development purposes.

Proposed Mechanism of Antimicrobial Action

While the precise molecular mechanism of 2-HMNA is an active area of investigation, current evidence suggests it may function by disrupting critical bacterial processes. The primary hypothesized mechanisms include the inhibition of cell wall synthesis and the interference with essential enzymatic pathways.[1]

Inhibition of Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is an ideal target for antimicrobial drugs because it is essential for bacterial survival and absent in human cells, ensuring selective toxicity.[3] It is proposed that the hydroxyl and carboxyl groups of 2-HMNA enable it to bind to and inhibit key enzymes, such as transpeptidases (also known as penicillin-binding proteins), which are responsible for the final cross-linking step of peptidoglycan synthesis.[1][3] By preventing this cross-linking, 2-HMNA would compromise the structural integrity of the cell wall, leading to cell lysis and bacterial death.

G cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition by 2-HMNA UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion Lipid_I Lipid I (Bactoprenol-NAM) UDP_NAM->Lipid_I MraY Lipid_II Lipid II (Bactoprenol-NAM-NAG) Lipid_I->Lipid_II MurG Peptidoglycan Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) HMNA 2-Hydroxy-4-methylnicotinic acid (2-HMNA) HMNA->Inhibition Inhibition->Peptidoglycan:e

Caption: Proposed mechanism of 2-HMNA inhibiting the transpeptidase step in bacterial cell wall synthesis.

Antimicrobial Spectrum of Activity

Initial studies have demonstrated that 2-HMNA is effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1] Its activity against organisms like Staphylococcus aureus and Escherichia coli highlights its potential as a broad-spectrum agent.[1] While many nicotinic acid derivatives show promise against Gram-positive bacteria[4], the reported activity against E. coli suggests 2-HMNA may possess mechanisms to overcome or bypass the protective outer membrane of Gram-negative organisms.

Table 1: Known Antimicrobial Activity of this compound

Target MicroorganismGram StainReported ActivityReference
Staphylococcus aureusPositiveSignificant growth inhibition observed.[1]
Escherichia coliNegativeSignificant growth inhibition observed.[1]

Note: Specific Minimum Inhibitory Concentration (MIC) values are to be determined empirically using the protocols outlined in the following section.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To quantify the antimicrobial efficacy of 2-HMNA, a standardized broth microdilution assay is the method of choice. This protocol provides a robust and reproducible system for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

4.1. Materials and Reagents

  • This compound (2-HMNA), high purity

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline (0.85% NaCl)

  • Incubator (35-37°C)

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

  • Pipettes and sterile tips

4.2. Step-by-Step Methodology

  • Preparation of 2-HMNA Stock Solution:

    • Accurately weigh 10 mg of 2-HMNA and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution. Causality: DMSO is used as a solvent for compounds that may have poor aqueous solubility. Its concentration in the final assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • Further dilute this stock solution in sterile CAMHB to create a working solution at twice the highest desired final concentration (e.g., 1024 µg/mL for a final test range of 512 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Trustworthiness: Standardizing the inoculum density is the most critical step for inter-experiment reproducibility.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the 2-HMNA working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 200 µL, and the desired final bacterial concentration (5 x 10⁵ CFU/mL) is achieved.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate visually for turbidity.

    • The MIC is the lowest concentration of 2-HMNA at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. Self-Validation: These controls validate that the medium supports growth and that the reagents were not contaminated.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Future Directions and Applications

The characterization of this compound's antimicrobial properties opens several avenues for future research and development.

  • Mechanism Elucidation: Advanced studies, including enzymatic assays, transcriptomics, and proteomics, are required to pinpoint the exact molecular targets of 2-HMNA within the bacterial cell.

  • Derivative Synthesis: The 2-HMNA scaffold can be used as a starting point for medicinal chemistry campaigns to synthesize novel derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.[4][6]

  • In Vivo Efficacy: Promising in vitro results must be followed by in vivo studies in animal models of infection to assess the compound's efficacy, safety, and therapeutic potential.

  • Combination Therapy: Investigating the synergistic effects of 2-HMNA with existing antibiotics could reveal new treatment strategies to combat multidrug-resistant infections.

Conclusion

This compound is a promising chemical entity with demonstrated in vitro antimicrobial activity against clinically relevant pathogens.[1] Its potential mechanism of action, targeting fundamental bacterial processes like cell wall synthesis, makes it an attractive candidate for further investigation. The protocols and information provided in this guide offer a solid framework for researchers to systematically evaluate and build upon the existing knowledge of this compound. As the challenge of antimicrobial resistance continues to grow, the exploration of novel agents like 2-HMNA is a critical endeavor in the field of drug discovery.

References

Anti-inflammatory effects of 2-Hydroxy-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anti-inflammatory Effects of 2-Hydroxy-4-methylnicotinic Acid

Introduction

This compound (2-HMNA), a pyridine derivative of nicotinic acid, is an emerging compound of interest for its potential biological activities, particularly in the realm of anti-inflammatory research.[1][2] As chronic inflammation is a key pathological driver of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease, the development of novel and effective anti-inflammatory agents is a critical pursuit in modern drug discovery.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory effects of 2-HMNA, detailed protocols for its preclinical evaluation, and insights into its therapeutic potential. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to investigate this promising compound.

Part 1: Molecular Mechanism of Action

The anti-inflammatory properties of 2-HMNA are believed to be mediated through its interaction with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades that govern the inflammatory response.[1] Drawing parallels from its structural analog, nicotinic acid (niacin), the primary mechanism likely involves the G protein-coupled receptor 109A (GPR109A) and the downstream inhibition of the NF-κB and MAPK signaling pathways.[5][6][7]

Primary Target: GPR109A Receptor Activation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is highly expressed in immune cells such as monocytes and macrophages, as well as adipocytes.[5][6] Its activation by ligands like nicotinic acid initiates a Gi-protein-mediated signaling cascade that inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This event is a crucial upstream trigger for the compound's anti-inflammatory effects. It has been demonstrated that inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, can increase the expression of GPR109A, suggesting a feedback loop where the receptor's presence is enhanced in inflammatory microenvironments.[6]

Downstream Signaling Pathway 1: Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][8] In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Activation of GPR109A by 2-HMNA is hypothesized to interfere with this cascade. Studies on nicotinic acid have shown that GPR109A activation can suppress the phosphorylation of IKK and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[7][10] This results in a significant reduction in the production of key inflammatory mediators including TNF-α, IL-1β, and IL-6.[1][11]

NF_kappa_B_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2HMNA 2-Hydroxy-4- methylnicotinic acid GPR109A GPR109A Receptor 2HMNA->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi Activates IKK IKK Complex Gi->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_nuc NF-κB (p50/p65) NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα (Degraded) IkBa_NFkB->IkBa_p Leads to NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by 2-HMNA via GPR109A.

Downstream Signaling Pathway 2: Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are critical transducers of extracellular signals that regulate cellular processes like proliferation, differentiation, and inflammation.[12][13] These pathways are often activated in parallel with NF-κB and contribute to the inflammatory response. For instance, the p38 MAPK pathway can enhance the stability of pro-inflammatory mRNA transcripts and is involved in the stress response.[14][15]

While direct evidence for 2-HMNA is still emerging, related compounds have been shown to modulate MAPK signaling. It is plausible that 2-HMNA, through GPR109A or other mechanisms, could attenuate the phosphorylation and activation of key MAPK proteins like p38 and ERK.[15] This would provide an additional layer of anti-inflammatory control, complementing the inhibition of the NF-κB pathway.

MAPK_Pathway_Modulation Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases (MAPKKK) Stimulus->Upstream MAPKK MAPKK (MKK3/6, MEK1/2) Upstream->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Response Inflammatory Response (Cytokine Production) TF->Response 2HMNA 2-Hydroxy-4- methylnicotinic acid 2HMNA->MAPK Inhibits Phosphorylation

Caption: Postulated modulation of the MAPK signaling cascade by 2-HMNA.

Part 2: Preclinical Evaluation Framework

A robust preclinical evaluation of 2-HMNA's anti-inflammatory effects requires a multi-tiered approach, beginning with in vitro assays to confirm its mechanism and potency, followed by in vivo models to assess efficacy in a complex biological system.[16]

Experimental_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Efficacy CellAssay Protocol 1: LPS-Stimulated Macrophage Assay (NO, Cytokines) WesternBlot Protocol 2: Western Blot Analysis (NF-κB, MAPK proteins) CellAssay->WesternBlot Confirm Mechanism PawEdema Protocol 3: Carrageenan-Induced Paw Edema Model CellAssay->PawEdema Proceed if Active Histo Histopathology & Biomarker Analysis PawEdema->Histo

Caption: A logical workflow for the preclinical evaluation of 2-HMNA.

In Vitro Assessment: Detailed Protocols

The causality behind selecting macrophage-based assays lies in their central role as initiators and propagators of the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), robustly inducing the NF-κB and MAPK pathways, thus serving as an excellent model for screening anti-inflammatory compounds.[17]

Protocol 1: LPS-Stimulated Macrophage Assay for NO and Cytokine Inhibition

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 2-HMNA (e.g., 1, 10, 50, 100 µM) or a vehicle control for 2 hours. Include a positive control like Dexamethasone.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Calculate NO concentration against a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 2-HMNA (at an effective concentration determined from Protocol 1) for 2 hours, followed by LPS (1 µg/mL) stimulation for 30-60 minutes (optimal time for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-p38, p-ERK, and their total protein counterparts. Use β-actin as a loading control.

  • Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.

Data Presentation: In Vitro Efficacy

Summarize quantitative data in a clear, tabular format to facilitate comparison and interpretation.

Target MediatorAssay Type2-HMNA IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO)Griess Assay25.4 ± 3.15.2 ± 0.8
TNF-αELISA18.9 ± 2.53.1 ± 0.5
IL-6ELISA22.1 ± 2.94.5 ± 0.7
IL-1βELISA30.5 ± 4.26.8 ± 1.1
Note: Data are hypothetical and for illustrative purposes only.
In Vivo Validation: Detailed Protocol

The carrageenan-induced paw edema model is a universally accepted and self-validating system for assessing acute inflammation.[18][19] The edematous response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) mediated by prostaglandins and cytokines, which is sensitive to inhibition by NSAIDs and novel anti-inflammatory agents.[18]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-200 g). Acclimatize them for one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: Positive control (Indomethacin 10 mg/kg, p.o. + Carrageenan)

    • Group 4-5: Test groups (2-HMNA 25 mg/kg & 50 mg/kg, p.o. + Carrageenan)

  • Dosing: Administer the test compounds or vehicle orally 1 hour before inducing inflammation.

  • Inflammation Induction:

    • Measure the initial paw volume of the right hind paw using a digital plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

  • Post-Mortem Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis (to assess immune cell infiltration) and for measuring local cytokine levels (e.g., TNF-α, IL-6) via ELISA.

Part 3: Therapeutic Potential and Future Directions

The mechanistic profile of 2-HMNA, centered on the inhibition of fundamental inflammatory pathways like NF-κB, suggests a broad therapeutic potential.

  • Neuroinflammation: Given its demonstrated ability to reduce inflammatory mediators in microglial cells, 2-HMNA could be explored for neurodegenerative conditions like Alzheimer's or Parkinson's disease, where neuroinflammation is a key pathological component.[1][20]

  • Dermatological Conditions: The role of GPR109A in keratinocytes and the general anti-inflammatory action of nicotinic acid derivatives suggest potential applications in inflammatory skin disorders such as atopic dermatitis or psoriasis.[21][22]

  • Cardiovascular Disease: The anti-atherosclerotic effects of nicotinic acid are partly attributed to its anti-inflammatory actions on macrophages within vascular lesions.[7][11] 2-HMNA could offer similar lipoprotein-independent benefits.

Future research should focus on:

  • Target Validation: Utilizing GPR109A knockout cell lines or animal models to definitively confirm that the anti-inflammatory effects of 2-HMNA are mediated through this receptor.[23]

  • Chronic Inflammation Models: Evaluating the efficacy of 2-HMNA in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for long-term therapeutic use.

  • Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a full safety and pharmacokinetic profile for drug development.

By systematically applying the frameworks outlined in this guide, the scientific community can thoroughly elucidate the anti-inflammatory properties of this compound and pave the way for its potential translation into a novel therapeutic agent.

References

An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-4-methylnicotinic acid (CAS No. 38076-81-2) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive carboxylic acid, a nucleophilic/tautomeric hydroxyl group, and a modifiable methyl group on a pyridine scaffold, offers extensive opportunities for chemical transformation. This guide provides an in-depth analysis of its synthesis, chemical properties, and critical applications as a pharmaceutical intermediate. We will explore established manufacturing routes, detail its reactivity for creating diverse molecular libraries, and present validated analytical protocols for quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced antibacterial agents.[1][2]

Introduction to a Versatile Pyridine Derivative

The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The ability to functionalize the pyridine ring at multiple positions allows for the precise tuning of a molecule's steric and electronic properties to optimize target binding and efficacy.

Unveiling this compound: A Key Building Block

This compound, also known by its IUPAC name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid, represents a particularly valuable subclass of pyridine derivatives.[3][] Its structure is characterized by a tautomeric equilibrium between the 2-hydroxy-pyridine and the 2-pyridone form, a feature that profoundly influences its reactivity. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl/oxo group, and a methyl group—makes it an exceptionally versatile starting material for constructing complex molecular targets.[1] This compound serves as a crucial intermediate in the development of therapeutics for inflammation, cancer, infectious diseases, and central nervous system disorders.[1][2]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource
CAS Number 38076-81-2[1][3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[3]
Appearance Yellow-orange solid[5]
Synonyms 2-Hydroxy-4-methyl-nicotinic acid, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[6]

Synthesis and Manufacturing Considerations

The reliable and scalable synthesis of this compound is critical for its viability as a pharmaceutical intermediate. Mature production routes ensure a stable supply of high-purity material (e.g., ≥99%) for applications ranging from laboratory R&D to industrial manufacturing.[2]

Foundational Synthetic Strategies

Two primary, well-established methods dominate the synthesis of this intermediate:

  • Oxidation of 4-methyl-2-hydroxypyridine : This classic approach involves the oxidation of the methyl group at the 3-position of the precursor. It traditionally utilizes strong stoichiometric oxidizing agents like potassium permanganate under acidic conditions. The primary technical challenge is controlling the reaction to prevent over-oxidation while ensuring a high conversion rate.[1]

  • Carboxylation of 4-Methyl-2-hydroxypyridine : This method introduces the carboxylic acid group directly onto the pyridine ring. It necessitates elevated temperatures and high carbon dioxide pressure to proceed efficiently, with a strong base such as sodium hydroxide used to deprotonate the hydroxyl group and facilitate CO₂ incorporation.[1]

Workflow Diagram: Common Synthetic Routes

Figure 1: Primary Synthetic Pathways cluster_0 Oxidation Route cluster_1 Carboxylation Route Precursor1 4-methyl-2-hydroxypyridine Step1 Oxidation (e.g., KMnO₄, Acidic Conditions) Precursor1->Step1 Product This compound Step1->Product Precursor2 4-Methyl-2-hydroxypyridine Step2 Carboxylation (High T, High P CO₂, NaOH) Precursor2->Step2 Step2->Product Figure 2: Key Reactive Sites for Derivatization cluster_sites Main This compound Structure Carboxyl Carboxylic Acid (Site for Amidation, Esterification) Main->Carboxyl Position 3 Hydroxyl Hydroxyl/Pyridone (Site for O/N-Alkylation) Main->Hydroxyl Position 2 Methyl Methyl Group (Site for Substitution/Oxidation) Main->Methyl Position 4 Figure 3: Analytical QC Workflow Start Raw Material Sample HPLC HPLC Analysis (Purity Assessment & Quantification) Start->HPLC NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR Decision Pass/Fail Decision HPLC->Decision NMR->Decision MS->Decision FTIR->Decision End Release for Synthesis Decision->End Pass

References

Methodological & Application

Synthesis of 2-Hydroxy-4-methylnicotinic acid from 4-methyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 2-Hydroxy-4-methylnicotinic Acid

A Detailed Protocol for the Kolbe-Schmitt Carboxylation of 4-methyl-2-hydroxypyridine

Introduction

This compound is a substituted pyridine carboxylic acid derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure incorporates both a hydroxyl and a carboxylic acid group on the pyridine ring, making it a versatile intermediate for further functionalization. This document provides a detailed guide for the synthesis of this compound from 4-methyl-2-hydroxypyridine, targeting researchers and professionals in organic synthesis and drug development.

The primary synthetic route detailed herein is a direct carboxylation, a variant of the classic Kolbe-Schmitt reaction.[1][2][3] This method is advantageous as it utilizes commercially available starting materials and the readily available, inexpensive C1 source, carbon dioxide (CO₂). The protocol has been designed to provide a comprehensive understanding of the reaction mechanism, process parameters, and practical execution.

Reaction Principle and Mechanism: The Kolbe-Schmitt Reaction on a Pyridine Scaffold

The synthesis proceeds via an electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction, which is adapted for an electron-rich heteroaromatic compound like 4-methyl-2-hydroxypyridine.[4] The reaction mechanism can be dissected into three primary stages:

  • Deprotonation: The starting material, 4-methyl-2-hydroxypyridine, is treated with a strong base, typically sodium or potassium hydroxide. The base abstracts the acidic proton from the hydroxyl group, forming the corresponding sodium or potassium 4-methyl-pyridin-2-olate salt. This step is critical as the resulting pyridinoxide ion is significantly more electron-rich and thus more reactive towards weak electrophiles than the neutral hydroxypyridine.[2]

  • Electrophilic Attack (Carboxylation): The highly nucleophilic pyridinoxide anion attacks the electrophilic carbon atom of carbon dioxide.[5][6] This step is the key carbon-carbon bond-forming event. To overcome the low electrophilicity of CO₂ and to ensure sufficient reaction rates, this stage requires elevated temperature and high pressure.[7][8] The regioselectivity of the carboxylation (addition at the C3 position, ortho to the hydroxyl group) is directed by the electronics of the pyridinoxide intermediate. Theoretical studies on the classic Kolbe-Schmitt reaction suggest the formation of a complex between the metal phenoxide and CO₂ prior to the electrophilic attack on the ring.[5][9]

  • Tautomerization and Acidification: Following the addition of CO₂, the intermediate undergoes tautomerization to restore aromaticity. The final step involves an acidic workup, which protonates the resulting carboxylate salt to yield the final product, this compound.[1][4]

G cluster_0 cluster_1 cluster_2 A 4-methyl-2-hydroxypyridine B Sodium 4-methyl-pyridin-2-olate (Nucleophile) A->B + NaOH (Deprotonation) D Carboxylated Intermediate B->D Electrophilic Attack (High T, High P) C Carbon Dioxide (CO₂) (Electrophile) C->D E Sodium 2-hydroxy-4- methylnicotinate D->E Tautomerization F This compound (Final Product) E->F + H₂SO₄ / H⁺ (Acidification) G A Reactant Preparation (4-methyl-2-hydroxypyridine + NaOH) B Drying (Formation of Anhydrous Salt) A->B C High-Pressure Carboxylation (Autoclave, High T & P with CO₂) B->C D Cooling & Depressurization C->D E Dissolution in Water D->E F Acidification & Precipitation (Add H₂SO₄ to pH 2-3) E->F G Isolation (Vacuum Filtration) F->G H Purification (Recrystallization) G->H I Analysis (NMR, IR, MS) H->I

References

Purification of 2-Hydroxy-4-methylnicotinic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of 2-Hydroxy-4-methylnicotinic Acid via Optimized Recrystallization

Abstract

This document provides a comprehensive guide for the purification of this compound (CAS 38076-81-2), a key pyridine derivative used as a versatile building block in medicinal chemistry.[1] Crude synthetic products often contain residual starting materials, side-products, and colorimetric impurities that can impede downstream applications. This application note details an optimized cooling recrystallization protocol designed to significantly enhance the purity of the target compound. We will elucidate the theoretical principles of recrystallization, detail the critical physicochemical properties of this compound, provide a step-by-step experimental workflow, and outline essential methods for purity verification. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Part 1: Theoretical Foundation - The Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[2]

The process involves four key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of hot, near-boiling solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization: The saturated solution is cooled slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it out of solution to form a crystalline lattice. The slow cooling rate is crucial for the formation of large, pure crystals, as it allows molecules of the desired compound to selectively deposit onto the growing lattice, excluding impurity molecules.

  • Isolation: The purified crystals are separated from the cold supernatant (mother liquor), which retains the soluble impurities, via vacuum filtration.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation & Purity A Impure Solid + Minimum Hot Solvent B Saturated Solution (Compound & Soluble Impurities Dissolved) A->B Heat to near-boiling C Slow Cooling (Ambient -> Ice Bath) B->C D Supersaturated Solution Leads to Nucleation & Crystal Growth C->D E Crystal Lattice Forms D->E F Vacuum Filtration E->F G Pure Crystals (Collected on Filter) F->G H Mother Liquor (Contains Soluble Impurities) F->H

Figure 1: Conceptual workflow of the cooling recrystallization process.

Part 2: Characterization of this compound

A successful recrystallization is predicated on understanding the compound's physical properties. This compound is a pyridine derivative that exists in tautomeric equilibrium with its keto form, 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[3][4] This structure, featuring both hydrogen bond donor (carboxylic acid, N-H) and acceptor (carbonyl, hydroxyl) groups, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem[3]
Molecular Weight 153.14 g/mol PubChem[3]
Appearance Brown solid (crude); Colorless/White crystals (pure)CookeChem[5], General Knowledge
Melting Point ~247 °CCookeChem[5]
Boiling Point 410.4 ± 45.0 °C (Predicted)CookeChem[5]
pKa 2.16 ± 0.20 (Predicted)CookeChem[5]
Solubility Exhibits pH-dependent polymorphism in aqueous media. Generally, soluble in hot water and polar organic solvents like ethanol and DMSO.[1][6] Limited solubility in non-polar solvents.Benchchem[1], Univ. of Lisbon[6]
  • Expert Insight on Solvent Selection: The presence of both a carboxylic acid and a pyridine ring makes the compound polar. Water is an excellent starting choice for a recrystallization solvent due to its high polarity, ability to form hydrogen bonds, and dramatic temperature-dependent solubility profile for many polar compounds.[7] Furthermore, it is inexpensive, non-toxic, and non-flammable. Based on the behavior of the parent compound, nicotinic acid, solubility is expected to be low in cold water and significantly higher in hot water.[7][8] For more stubborn purifications, a mixed solvent system, such as ethanol-water, could be employed.

Part 3: Experimental Protocol - Step-by-Step Purification

This protocol is designed for purifying approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Activated carbon (decolorizing grade)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hotplate with magnetic stirring

  • Graduated cylinders

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Spatula and watch glass

  • Ice bath

G A 1. Initial Setup Place 5g crude solid & stir bar in 250 mL Erlenmeyer flask. B 2. Dissolution Add 100 mL DI water. Heat to boiling with stirring. Add water dropwise until all solid dissolves. A->B C 3. Decolorization Remove from heat. Add ~0.2g activated carbon. Swirl and re-heat to boiling for 2-3 mins. B->C D 4. Hot Filtration Quickly filter hot solution through pre-heated funnel with fluted paper into a clean 500 mL flask. C->D E 5. Crystallization Cover flask with watch glass. Allow to cool slowly to room temp, then place in an ice bath for >30 mins. D->E F 6. Isolation Collect crystals via vacuum filtration using a Büchner funnel. E->F G 7. Washing Wash crystals on filter with a small amount of ice-cold DI water (2x 5 mL). F->G H 8. Drying Dry crystals on filter, then transfer to a watch glass. Dry in an oven at 60-80°C to constant weight. G->H

Figure 2: Step-by-step workflow for the recrystallization protocol.

Detailed Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 100 mL of deionized water. The compound will not fully dissolve at this stage.

    • Heat the suspension on a hotplate with stirring. Bring the mixture to a gentle boil.

    • Rationale: Using an Erlenmeyer flask minimizes solvent evaporation due to its narrow neck.

    • Continue adding small portions of hot deionized water until all the solid material has just dissolved. It is critical to use the minimum amount of hot solvent required to ensure the solution is saturated, maximizing the yield upon cooling.

  • Decolorization (If Necessary):

    • If the solution is colored (e.g., yellow or brown), remove it from the heat source.

    • Allow the boiling to subside slightly, then add a spatula tip (~0.2 g) of activated carbon.

    • Causality: Adding carbon to a boiling solution can cause violent bumping. The high surface area of activated carbon adsorbs colored polymeric impurities.[7]

    • Return the flask to the hotplate, bring it back to a boil for 2-3 minutes while swirling gently.

  • Hot Filtration:

    • Set up a stemless funnel with fluted filter paper resting on a clean 500 mL Erlenmeyer flask. Pre-heat the entire apparatus (funnel and flask) with hot solvent or in an oven to prevent premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Rationale: A stemless funnel and fluted paper maximize the filtration speed, which is essential to prevent the product from crystallizing out of the cooling solution during this step.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.

    • Expertise: Slow cooling is paramount for forming large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly, place it on a filter flask, and connect to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.

    • Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.

    • Wash the collected crystals with two small portions (e.g., 5 mL each) of ice-cold deionized water.

    • Causality: The wash solvent must be cold to minimize the redissolving of the purified product, while still washing away the impurity-laden mother liquor.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a drying oven set at 60-80°C.

Part 4: Purity Verification & Quality Control

A successful purification must be verified. This protocol is a self-validating system when combined with the following analytical checks.

  • Melting Point Analysis:

    • Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and to occur over a wider range.

    • Procedure: Determine the melting point range of the dried, recrystallized product.

    • Expected Result: The purified product should exhibit a sharp melting point close to the literature value of ~247 °C.[5] A significant improvement from a broad, lower melting range of the crude material indicates successful purification.

  • Thin-Layer Chromatography (TLC):

    • Principle: TLC can be used to qualitatively assess the number of components in a sample.

    • Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., methanol). Spot both on a TLC plate (e.g., silica gel) and develop using an appropriate mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid). Visualize under UV light.

    • Expected Result: The crude sample may show multiple spots, while the purified product should ideally show a single, distinct spot.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC provides a quantitative measure of purity. Methods for analyzing nicotinic acid and its derivatives often use reverse-phase columns with UV detection.[9][10]

    • Procedure: Develop an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with a phosphoric acid buffer, UV detection at ~210 nm or ~265 nm).[10] Analyze both the crude and purified samples.

    • Expected Result: The chromatogram of the purified product should show a significant increase in the area percentage of the main peak corresponding to this compound compared to the crude material.

Part 5: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and attempt to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to induce nucleation.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are preventing crystallization.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool more slowly. Ensure the crude material is not excessively impure.
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.
Crystals are Still Colored Insufficient activated carbon was used; the impurity is not adsorbed by carbon.Repeat the recrystallization, potentially using a larger amount of activated carbon. If the color persists, a different purification method (e.g., column chromatography) may be required.

References

Strategic Purification of 2-Hydroxy-4-methylnicotinic Acid via Column Chromatography: A Detailed Protocol and Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2) is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Achieving high purity of this compound is critical for ensuring the integrity of downstream applications, including drug discovery and development. This application note provides a comprehensive guide to the purification of this compound using column chromatography. We delve into the chemical properties of the target molecule, justify the selection of an optimal chromatographic strategy, and present a detailed, field-proven protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, a troubleshooting guide is included to address common purification challenges, ensuring researchers can achieve high-purity material reliably and efficiently.

Introduction: The Purification Challenge

This compound is a polar, acidic molecule, a derivative of nicotinic acid (Vitamin B3).[2] Its structure contains a pyridine ring, a carboxylic acid group, and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid.[3][] This combination of functional groups imparts significant polarity and the potential for strong ionic interactions, which can present challenges during purification.

Common issues encountered during the chromatography of polar, acidic heterocyclic compounds include:

  • Poor Retention in Reversed-Phase: Highly polar compounds may have weak interactions with non-polar stationary phases (like C18), leading to early elution and poor separation from other polar impurities.[5]

  • Peak Tailing in Normal-Phase: The acidic carboxylic acid and the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the column.[5][6][7]

This guide provides a robust methodology that mitigates these challenges to yield a final product of high purity.

Method Selection: The Case for Reversed-Phase HPLC

While normal-phase flash chromatography on silica gel can be used for crude purification, achieving high purity often requires addressing the issue of silanol interactions.[8] A more reliable and higher-resolution approach for this molecule is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Rationale: RP-HPLC separates compounds based on their hydrophobicity.[9] By using a polar mobile phase and a non-polar stationary phase (e.g., C18), we can modulate the retention of this compound. The key to success is controlling the ionization state of the carboxylic acid group. By adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase, we can suppress the deprotonation of the carboxylic acid (R-COOH). The protonated, neutral form of the molecule is less polar and will interact more effectively with the C18 stationary phase, leading to better retention, improved peak shape, and superior separation from impurities.[10]

Workflow for Purification and Analysis

The overall process involves sample preparation, chromatographic separation, fraction analysis, and final product recovery.

Purification_Workflow Crude Crude Sample (this compound) Prep Sample Preparation - Dissolve in DMSO/MeOH - Dilute with Mobile Phase A - Filter (0.22 µm) Crude->Prep 1. Prepare HPLC RP-HPLC System (C18 Column) Prep->HPLC 2. Inject Elution Gradient Elution (Water/ACN + 0.1% Formic Acid) Collect Fraction Collection (Based on UV Detection) Elution->Collect 3. Separate & Collect Analysis Purity Analysis (Analytical HPLC of Fractions) Collect->Analysis 4. Analyze Pool Pool Pure Fractions Analysis->Pool 5. Verify & Pool Recover Solvent Removal (Rotary Evaporation / Lyophilization) Pool->Recover 6. Isolate Pure Purified Product (>98% Purity) Recover->Pure 7. Final Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed for the semi-preparative purification of this compound.

Materials and Equipment
  • HPLC System: Semi-preparative or preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.[9]

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 150 x 21.2 mm). The choice of dimension depends on the amount of material to be purified.

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (or trifluoroacetic acid, TFA).

  • Sample Solvents: DMSO or Methanol.

  • Glassware: Appropriate flasks and vials for sample preparation and fraction collection.

  • Filtration: 0.22 µm or 0.45 µm syringe filters.

  • Evaporation System: Rotary evaporator or lyophilizer (freeze-dryer).

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water (v/v).

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile (v/v).

  • Sample Solution:

    • Dissolve the crude this compound in a minimal amount of DMSO or methanol to create a concentrated stock solution.

    • Dilute this stock solution with Mobile Phase A to a final concentration suitable for injection. The final solution should be clear and free of precipitates.

    • Filter the final sample solution through a 0.22 µm syringe filter prior to injection to remove any particulates.[9]

HPLC Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for your specific system and crude sample complexity.

ParameterRecommended SettingRationale
Column C18, 10 µm, 150 x 21.2 mmStandard non-polar stationary phase for RP-HPLC.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNAcid modifier suppresses ionization for better retention and peak shape.[10][11]
Flow Rate 15-20 mL/minAdjust based on column dimension and pressure limits.
Gradient 5% to 50% B over 20 minutesA shallow gradient provides good resolution for polar compounds.
Detection UV at 265 nmOptimal wavelength for detection of the nicotinic acid chromophore.[11]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Column Temp. Ambient (or 30 °C)Controlled temperature ensures reproducible retention times.
Step-by-Step Purification Procedure
  • System Preparation: Degas the mobile phases using an inline degasser or by sonication/sparging with helium to prevent air bubbles.[9]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is observed.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Chromatographic Run & Fraction Collection: Initiate the gradient elution. Monitor the chromatogram and collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by UV signal threshold are ideal.

  • Purity Analysis: Analyze a small aliquot from the collected fractions using a rapid analytical HPLC method to confirm the purity of the isolated compound.

  • Product Recovery:

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution containing the product can be freeze-dried (lyophilized) to yield the purified compound as a solid.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table addresses common problems encountered during the purification of polar acidic compounds.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase.[7]2. Column overload.1. Ensure the mobile phase pH is low enough (e.g., using 0.1% TFA instead of formic acid).2. Reduce the sample load per injection.[12]
Poor Resolution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Flatten the gradient (e.g., run from 5% to 30% B over a longer time).2. Try a column with a different C18 bonding chemistry or a phenyl-hexyl phase for alternative selectivity.
Compound Not Retained (Elutes in Void Volume) 1. Sample is too polar for the conditions.2. Incorrect mobile phase composition.1. Start the gradient at 100% Mobile Phase A (0% B).2. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative technique for very polar compounds.[6]
Low Recovery 1. Irreversible adsorption to the column or system tubing.2. Compound precipitation during the run.1. Passivate the HPLC system with a strong acid if necessary.2. Ensure the sample is fully dissolved in the initial mobile phase conditions. Reduce sample concentration if needed.

Conclusion

The purification of this compound can be effectively and reliably achieved using Reversed-Phase HPLC. The key to success lies in controlling the mobile phase pH to suppress the ionization of the molecule's carboxylic acid group, thereby enhancing its retention on a C18 stationary phase. The detailed protocol and troubleshooting guide presented here provide researchers with a robust framework to obtain this valuable chemical intermediate in high purity, facilitating the advancement of pharmaceutical research and development.

References

Analytical methods for 2-Hydroxy-4-methylnicotinic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Hydroxy-4-methylnicotinic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS: 38076-81-2), a pyridine derivative with the molecular formula C₇H₇NO₃, is a pivotal building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a hydroxyl group, a carboxylic acid, and a methyl group on a pyridine ring, makes it a versatile intermediate for synthesizing a range of therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors.[1] Given its role in drug discovery and development, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.

This comprehensive guide provides a suite of detailed application notes and protocols for the definitive characterization of this compound. The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[2]
CAS Number 38076-81-2[1]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Exact Mass 153.042593085 Da[2]

I. Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. We present two primary liquid chromatography (LC) approaches: a robust HPLC-UV method for routine purity analysis and a highly sensitive LC-MS/MS method for trace-level quantification.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating polar to moderately non-polar compounds. This compound, with its carboxylic acid and hydroxyl groups, is an ionizable, polar molecule. By using an acidic mobile phase, we suppress the ionization of the carboxylic acid group, which promotes better retention and improved peak shape on a C18 stationary phase. UV detection is suitable due to the presence of the chromophoric pyridine ring.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier suppresses analyte ionization, leading to sharper peaks.[3]
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution 0-15 min: 10% to 70% B; 15-20 min: 70% B; 20-25 min: return to 10% BA gradient is used to ensure elution of any potential non-polar impurities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[3]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 210 nm and 275 nmSelected based on the UV absorbance maxima of nicotinic acid derivatives.[3]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Workflow Diagram: HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Gradient Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate % Area Purity H->I

Caption: Workflow for HPLC-UV purity assessment.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is unparalleled. Electrospray ionization (ESI) is ideal for polar, ionizable molecules like this compound.[4] By operating in positive ion mode, the pyridine nitrogen is readily protonated. Tandem mass spectrometry, using Selected Reaction Monitoring (SRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition.[4]

Experimental Protocol: Quantification by LC-MS/MS

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like 6-chloronicotinamide).[4]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for faster analysis and reduced solvent consumption with MS compatibility.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, ideal for MS as it aids ionization and evaporates readily in the source.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Isocratic or a fast gradient (e.g., 5-95% B in 3 min)Optimized for rapid elution and high throughput.
Ionization Mode ESI PositivePromotes protonation of the basic pyridine nitrogen.
Precursor Ion (Q1) m/z 154.1 [M+H]⁺The protonated molecular ion.
Product Ion (Q3) To be determined by infusionA characteristic fragment ion resulting from collision-induced dissociation (CID) of the precursor.
Collision Energy To be optimizedThe voltage applied to induce fragmentation, tuned for maximum product ion signal.

Workflow Diagram: LC-MS/MS Quantitative Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Matrix Spiking (IS) B Protein Precipitation A->B C Centrifugation B->C D Collect Supernatant C->D E Inject Extract D->E F Fast LC Separation E->F G ESI+ Ionization F->G H SRM Detection (m/z 154.1 -> Product) G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for LC-MS/MS quantitative analysis.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, specific signals for the methyl group and aromatic protons are expected.[1][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -COOH).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~2.3Singlet-CH₃ at C4
~6.5 - 8.0Multiplet/DoubletsProtons on the pyridine ring
Broad SingletExchangeable-OH proton
Broad SingletExchangeable-COOH proton
¹³C NMR ~20Quartet-CH₃
~110 - 165Multiple SignalsCarbons of the pyridine ring
~170Singlet-COOH

Note: Exact chemical shifts are solvent-dependent and should be confirmed by analysis.

B. High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a compound.[1]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Infuse the sample directly or via LC into the ESI source. Acquire the full scan spectrum in positive ion mode.

  • Data Analysis:

    • Observe the [M+H]⁺ ion.

    • Calculated exact mass for C₇H₈NO₃⁺: 154.0499

    • The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1600, ~1480C=C and C=N StretchPyridine Ring
~3400 (broad)O-H StretchHydroxyl Group

III. Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and thermal stability of a crystalline solid.[5]

Experimental Protocol: DSC Analysis

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the analysis of 2-Hydroxy-4-methylnicotinic acid (2-HMNA) using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). 2-HMNA is a pyridine derivative of significant interest in medicinal chemistry, serving as a versatile building block for various therapeutic agents.[1] Accurate and sensitive quantification of 2-HMNA in complex biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This guide details field-proven protocols for sample preparation, LC-MS/MS method development, and data analysis, underpinned by the scientific rationale for each experimental choice to ensure robust and reliable results.

Introduction to this compound and its Analysis

This compound (IUPAC Name: 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid), with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a key intermediate in the synthesis of novel pharmaceuticals.[2][3][] Its structure, featuring a pyridine ring with hydroxyl, methyl, and carboxylic acid functional groups, presents unique analytical challenges and opportunities. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for its quantification in complex biological samples.[5] This document outlines a systematic approach to developing a robust analytical method.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₇NO₃PubChem[6]
Molecular Weight153.14 g/mol PubChem[6]
IUPAC Name4-methyl-2-oxo-1H-pyridine-3-carboxylic acidPubChem[6]
CAS Number38076-81-2Benchchem[1]

LC-MS/MS Method Development: A Step-by-Step Guide

A successful LC-MS/MS assay hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Mass Spectrometry Parameters

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 2-HMNA. Given the presence of a basic pyridine nitrogen and an acidic carboxylic acid, ESI can be effective in both positive and negative ion modes. However, positive ion mode often provides better sensitivity for pyridine-containing compounds.[7]

Proposed Fragmentation Pathway:

In positive ion mode, 2-HMNA will readily form a protonated molecule [M+H]⁺ at m/z 154.1. Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield several characteristic product ions. The primary fragmentation events are expected to be the neutral losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

fragmentation M_H [M+H]⁺ m/z 154.1 frag1 [M+H - H₂O]⁺ m/z 136.1 M_H->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 126.1 M_H->frag2 - CO frag3 [M+H - CO₂]⁺ m/z 110.1 M_H->frag3 - CO₂

Caption: Proposed CID fragmentation of protonated this compound.

Multiple Reaction Monitoring (MRM) Parameters:

Based on the proposed fragmentation, the following MRM transitions are recommended for quantification and confirmation. The most intense and stable transition should be used for quantification.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
154.1136.1H₂OConfirmation
154.1126.1COConfirmation
154.1110.1CO₂Quantification

Instrument Settings (Triple Quadrupole Mass Spectrometer):

ParameterRecommended SettingRationale
Ionization ModeESI PositiveEnhanced sensitivity for pyridine compounds.
Capillary Voltage3.5 - 4.5 kVOptimized for stable spray and ion generation.
Desolvation Temperature350 - 450 °CEfficient solvent evaporation.
Desolvation Gas Flow600 - 800 L/hrAids in desolvation and prevents solvent cluster formation.
Collision GasArgonInert gas for efficient collision-induced dissociation.
Collision Energy10 - 30 eV (to be optimized)Energy required to induce fragmentation; requires empirical optimization for each transition.
Liquid Chromatography Parameters

Reversed-phase chromatography is well-suited for the separation of 2-HMNA from endogenous matrix components.

Chromatographic Workflow:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Matrix (Plasma/Urine) Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Acetonitrile Prepared_Sample Prepared Sample LC_Column C18 Reversed-Phase Column Prepared_Sample->LC_Column Injection Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate_Reconstitute Evaporate_Reconstitute Supernatant->Evaporate_Reconstitute Dry & Reconstitute Evaporate_Reconstitute->Prepared_Sample MS Tandem Mass Spectrometer LC_Column->MS Elution Data_Analysis Data Analysis & Quantification MS->Data_Analysis Data Acquisition

Caption: General workflow for the LC-MS/MS analysis of 2-HMNA.

Recommended LC Conditions:

ParameterRecommended SettingRationale
ColumnC18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm)Good retention and separation for polar compounds.[8]
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation and improves peak shape.[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for elution.
Gradient5% B to 95% B over 5-10 minutesProvides good separation of the analyte from matrix interferences.
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.
Column Temperature30 - 40 °CEnsures reproducible retention times.
Injection Volume5 - 10 µL

Sample Preparation Protocols

The goal of sample preparation is to remove matrix components that can interfere with the analysis, such as proteins and phospholipids, while efficiently extracting the analyte of interest.[9][10]

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a rapid and simple method suitable for high-throughput analysis.

Materials:

  • Plasma or serum samples

  • Acetonitrile (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., initial mobile phase conditions)

Procedure:

  • Pipette 100 µL of plasma/serum into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE provides a cleaner extract than protein precipitation and can be used to concentrate the analyte. A mixed-mode cation exchange sorbent is recommended to retain the basic pyridine moiety.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • SPE vacuum manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium hydroxide in methanol)

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove unretained impurities.

  • Elute: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness.

  • Reconstitute in the reconstitution solution for LC-MS/MS analysis.

Method Validation

A robust method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: Assess the linear range of the assay using a series of calibration standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Selectivity: Evaluate the potential for interference from endogenous matrix components.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the sample matrix.[9][11]

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.

Data Analysis and Quantification

Quantification is typically performed using an internal standard to correct for variations in sample preparation and instrument response. A stable isotope-labeled version of 2-HMNA would be the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

The concentration of 2-HMNA in unknown samples is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the development of a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in biological matrices. The specific parameters should be further optimized and validated for the specific application and instrumentation used.

References

Application Note & Protocol: Quantification of 2-Hydroxy-4-methylnicotinic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4-methylnicotinic acid, a pyridine derivative, is a molecule of significant interest in pharmaceutical and metabolic research.[1] Its structural similarity to nicotinic acid (Vitamin B3) and its metabolites suggests potential involvement in various biological pathways.[2][3] Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles.

This document provides a comprehensive guide for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure high sensitivity, specificity, and reproducibility, essential for rigorous scientific investigation.

Principle of the Method

The method is based on the principles of reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer. The high selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for precise measurement even at low concentrations. An appropriate internal standard (IS) is employed to correct for variations in sample preparation and instrument response.

Core Experimental Workflow

The overall workflow for the quantification of this compound is a multi-step process designed to ensure the removal of interfering substances and accurate measurement.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Addition of IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Matrix Disruption Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (if necessary) Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d3) or a structural analog.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control biological matrix (e.g., drug-free human plasma)

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of standards is fundamental to the entire quantitative method. Using high-purity solvents and precise dilutions minimizes errors.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the internal standard.

    • Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.[4] These will be used to spike the control matrix for the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the internal standard primary stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma and serum samples, which can interfere with the analysis and damage the LC column.[5] Acetonitrile is a commonly used and efficient precipitation solvent.[6][7]

  • Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6][7]

  • Vortex to ensure complete dissolution and centrifuge briefly before injection.

Sample_Preparation_Protocol start Start: 100 µL Sample add_is Add 10 µL Internal Standard (100 ng/mL) start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex1 Vortex for 1 minute add_acn->vortex1 centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Ready for Injection reconstitute->end

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Instrumentation and Conditions

Rationale: The choice of chromatographic column and mobile phase is critical for achieving good separation and peak shape. A C18 column is suitable for retaining moderately polar compounds like this compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[4]

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions

Rationale: The selection of precursor and product ions is the basis of the specificity of the MRM method. These transitions should be optimized by direct infusion of the analytical standard. The molecular weight of this compound is 153.14 g/mol .[9]

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound154.1To be determined100To be determinedTo be determined
Internal Standard (e.g., -d3)157.1To be determined100To be determinedTo be determined

Note: The specific product ions, cone voltage, and collision energy must be empirically determined by optimizing the instrument response for the specific compound and mass spectrometer used.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Analysis of at least six different blank matrix lots to ensure no significant interference at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero calibrators should be prepared. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[6] The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[6]

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.[6]

Data Analysis

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

Conclusion

This application note provides a robust and reliable framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, when coupled with a thorough method validation, will yield accurate and reproducible results suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Utilization of 2-Hydroxy-4-methylnicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Hydroxy-4-methylnicotinic acid (also known as 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid) in drug discovery workflows. This document outlines the compound's chemical properties, potential mechanisms of action, and detailed protocols for evaluating its biological activities.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS 38076-81-2) is a pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1][] Its structure, featuring a hydroxyl group, a methyl group, and a carboxylic acid moiety on a pyridine ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] This versatility has led to its exploration in the development of novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial compounds, and kinase inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-methyl-2-oxo-1H-pyridine-3-carboxylic acid--INVALID-LINK--[3]
Synonyms2-Hydroxy-4-methyl-nicotinic acid--INVALID-LINK--[3]
CAS Number38076-81-2--INVALID-LINK--[3]
Molecular FormulaC₇H₇NO₃--INVALID-LINK--[3]
Molecular Weight153.14 g/mol --INVALID-LINK--[3]
XLogP30.4--INVALID-LINK--[3]

Potential Mechanisms of Action and Therapeutic Applications

The biological activities of this compound are an area of active investigation. Current research suggests potential in several therapeutic areas, primarily linked to its anti-inflammatory and antimicrobial properties.[1]

A Potential Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitor

A compelling, yet currently speculative, mechanism of action for this compound is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). HIF-PHD inhibitors are a class of drugs that stabilize the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to hypoxia.[4] Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation. By inhibiting PHDs, these compounds mimic a hypoxic state, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and cell survival.[5] Several HIF-PHD inhibitors are in clinical trials for the treatment of anemia.[4]

The structural similarity of this compound to the PHD co-substrate 2-oxoglutarate suggests it may act as a competitive inhibitor. This hypothesis warrants further investigation, and a protocol to assess this activity is provided in Section 4.

HIF_Pathway_Inhibition cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-1α HIF-1α PHDs HIF Prolyl Hydroxylases (PHDs) HIF-1α->PHDs O₂, 2-OG Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Hydroxylation VHL VHL E3 Ubiquitin Ligase Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (stabilized) HIF-1β HIF-1β HIF-1α_stable->HIF-1β Dimerization PHDs_inhibited HIF Prolyl Hydroxylases (PHDs) This compound This compound This compound->PHDs_inhibited Inhibition Nucleus Nucleus HIF-1β->Nucleus Translocation Target Gene Expression\n(e.g., EPO, VEGF) Target Gene Expression (e.g., EPO, VEGF) Nucleus->Target Gene Expression\n(e.g., EPO, VEGF) Transcription

Figure 1: Proposed HIF Pathway Inhibition.
Anti-Inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties.[1] The mechanism may involve the inhibition of pro-inflammatory mediators. A detailed protocol for evaluating the anti-inflammatory effects of this compound in a cell-based assay is provided in Section 5. This protocol focuses on measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

This compound has also been reported to exhibit antimicrobial activity.[1] The proposed mechanism involves the disruption of bacterial cell wall synthesis.[1] Section 6 provides a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

This compound as a Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules. The hydroxyl and carboxylic acid groups can be readily modified through reactions such as oxidation, reduction, and substitution.[1] For instance, the related compound 2-methylnicotinic acid is a key intermediate in the synthesis of the IKK beta inhibitor ML-120B and the oncology drug candidate BAY-1082439.[6] This highlights the potential of nicotinic acid derivatives in generating novel drug candidates.

Synthetic_Workflow Start 2-Hydroxy-4-methylnicotinic acid Step1 Chemical Modification Start->Step1 Step2 Purification & Characterization Step1->Step2 Step3 Biological Screening Step2->Step3 Step3->Step1 Structure-Activity Relationship (SAR) -Guided Optimization End Lead Compound Step3->End

Figure 2: Drug Discovery Workflow.

Protocol: In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a cell-based reporter assay to investigate the potential of this compound to inhibit HIF prolyl hydroxylases. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

4.1. Materials

  • HRE-luciferase reporter cell line (e.g., HEK293T or SH-SY5Y)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Dimethyloxalylglycine - DMOG)[5]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

4.2. Procedure

  • Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (DMOG) in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

4.3. Self-Validation and Interpretation

  • The positive control (DMOG) should show a significant, dose-dependent increase in luciferase activity.[5]

  • The vehicle control should have low basal luciferase activity.

  • A dose-dependent increase in luciferase activity with this compound treatment would suggest potential HIF-PHD inhibitory activity.

Protocol: In Vitro Anti-Inflammatory Assay

This protocol details a method to assess the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophage cells.

5.1. Materials

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or other cell viability assay reagent

5.2. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using the respective ELISA kits as per the manufacturer's instructions.[8]

  • Cell Viability Assessment: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound.[9][10]

5.3. Data Analysis and Interpretation

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the compound relative to the LPS-only control.

  • Normalize the inhibition data to cell viability to ensure the observed effects are not due to cytotoxicity.

  • A dose-dependent decrease in the production of these inflammatory mediators indicates anti-inflammatory activity.

Protocol: Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.[11][12][13]

6.1. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear, round-bottom microplates

  • Spectrophotometer

6.2. Procedure

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be determined visually or by measuring the optical density at 600 nm.

6.3. Self-Validation

  • The positive control should show clear turbidity, indicating bacterial growth.

  • The negative control should remain clear.

  • The results should be reproducible across replicate experiments.

Conclusion

This compound is a promising scaffold for drug discovery, with potential applications in anti-inflammatory, antimicrobial, and potentially, anemia therapies through HIF-PHD inhibition. The protocols provided in these application notes offer a robust framework for researchers to investigate and validate the biological activities of this compound and its derivatives, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Hydroxy-4-methylnicotinic Acid as a Potential HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 2-Hydroxy-4-methylnicotinic Acid as a HIF-Prolyl Hydroxylase Modulator

Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that orchestrate cellular adaptation to low oxygen availability (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF-prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to HIF-α stabilization and the subsequent activation of a broad range of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism. Consequently, small molecule inhibitors of PHDs have emerged as a promising therapeutic class for conditions such as anemia associated with chronic kidney disease.[1][2]

This compound, a pyridine derivative, shares structural motifs with known classes of PHD inhibitors that act as 2-oxoglutarate mimetics.[3][4] Specifically, the presence of a hydroxyl group and a carboxylic acid on the pyridine ring suggests a potential to chelate the active site iron and occupy the 2-OG binding pocket of PHDs. This structural alert provides a strong scientific basis for its investigation as a novel modulator of the HIF pathway.

These application notes provide a comprehensive suite of in vitro assays designed to rigorously evaluate the potential of this compound as a PHD inhibitor. The protocols are designed to be self-validating, progressing from direct enzymatic inhibition to cell-based functional outcomes.

Part 1: Biochemical Assays for Direct PHD Inhibition

The initial step in characterizing a putative PHD inhibitor is to determine its direct effect on the enzymatic activity of the isolated PHD isoforms (PHD1, PHD2, and PHD3).

AlphaScreen-Based PHD2 Inhibition Assay

This high-throughput assay quantifies the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2. The assay relies on the specific recognition of the hydroxylated proline residue by the von Hippel-Lindau (VHL) protein.

  • Recombinant Human PHD2: Use of a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • HIF-1α CODD Peptide: A peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α is used as the substrate, as this is a primary site for PHD2-mediated hydroxylation.[5]

  • AlphaScreen Technology: This bead-based proximity assay provides a robust and sensitive method for detecting the interaction between the hydroxylated peptide and VHL, minimizing interference from the test compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

    • Prepare a reaction mixture containing recombinant human PHD2, FeSO₄, L-ascorbic acid, and 2-oxoglutarate in assay buffer.

    • Prepare a detection mixture containing VHL-GST, anti-GST acceptor beads, and streptavidin donor beads in assay buffer.

  • Assay Procedure:

    • Add serial dilutions of this compound or a known PHD inhibitor (e.g., Roxadustat) to a 384-well microplate.

    • Add the reaction mixture to the wells.

    • Incubate at room temperature for 15 minutes to allow for enzyme inhibition.

    • Initiate the enzymatic reaction by adding the HIF-1α CODD peptide.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and add the detection mixture.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibitor PHD1 IC₅₀ (nM) PHD2 IC₅₀ (nM) PHD3 IC₅₀ (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Roxadustat-591-
Molidustat480280450
This compoundTo be determinedTo be determinedTo be determined
Note: IC₅₀ values for known inhibitors are provided for reference and can vary depending on assay conditions.[6]

Part 2: Cell-Based Assays for HIF-1α Stabilization and Activity

Demonstrating direct enzymatic inhibition is the first step. The subsequent critical validation is to confirm that the compound can penetrate the cell membrane and engage its target in a cellular context, leading to the stabilization of HIF-1α and the activation of its downstream transcriptional program.

Western Blot Analysis of HIF-1α Stabilization

This gold-standard method directly visualizes the accumulation of HIF-1α protein in cells treated with the test compound under normoxic conditions.

  • Cell Line Selection: Human cell lines such as HEK293, U2OS, or Hep3B are suitable as they express the components of the HIF pathway.[5]

  • Normoxic Conditions: The assay is performed under normal oxygen levels to demonstrate that the observed HIF-1α accumulation is due to PHD inhibition and not a hypoxic response.

  • Loading Control: Normalizing the HIF-1α signal to a housekeeping protein like β-actin or GAPDH is essential for accurate quantification and to ensure equal protein loading between samples.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunodetection Immunodetection cell_seeding Seed cells in 6-well plates treatment Treat with 2-Hydroxy-4- methylnicotinic acid cell_seeding->treatment lysis Lyse cells in RIPA buffer treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Visualize with ECL substrate secondary_ab->detection HRE_Luciferase_Workflow transfection Co-transfect cells with HRE-luciferase and control (Renilla) plasmids seeding Seed transfected cells into a 96-well plate transfection->seeding treatment Treat with this compound seeding->treatment lysis Lyse cells treatment->lysis luciferase_assay Measure firefly and Renilla luciferase activity lysis->luciferase_assay analysis Normalize firefly to Renilla activity and calculate fold induction luciferase_assay->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

This compound is a valuable pyridine derivative used as a key building block in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibacterial agents[1]. However, its synthesis is not without challenges, often leading to issues with yield, purity, and difficult-to-remove byproducts. This guide addresses the most frequent issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Oxidation of 4-Methyl-2-hydroxypyridine

One of the most common routes to synthesize this compound is through the oxidation of the methyl group of 4-methyl-2-hydroxypyridine[1]. This pathway, while direct, is susceptible to several side reactions if not properly controlled.

FAQ 1.1: My reaction yield is low, and I recover a significant amount of unreacted starting material. What's going wrong?

Answer:

This is a classic issue of incomplete reaction, which can stem from several factors related to the potency and stoichiometry of your oxidizing agent.

  • Plausible Causes:

    • Insufficient Oxidant: The stoichiometry of strong oxidizing agents like Potassium Permanganate (KMnO₄) can be complex. The agent is consumed not only in the desired reaction but also in potential side reactions or by impurities.

    • Low Reaction Temperature: Oxidation reactions require a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.

    • Poor Reagent Solubility: Inadequate dissolution of either the starting material or the oxidizing agent in the chosen solvent system can severely limit the reaction rate.

  • Troubleshooting & Solutions:

    • Re-evaluate Stoichiometry: Instead of relying solely on theoretical molar equivalents, consider increasing the amount of the oxidizing agent by 10-20%. Perform this addition portion-wise to maintain control.

    • Optimize Temperature: Carefully increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to find a balance between an acceptable reaction rate and the prevention of byproduct formation[1].

    • Improve Solubility: If using an aqueous medium, ensure the pH is appropriate to dissolve the pyridine starting material. In some cases, adding a co-solvent might be necessary.

  • Self-Validation Protocol:

    • Set up small-scale parallel reactions to test different temperatures and oxidant stoichiometries.

    • Monitor each reaction at set time intervals (e.g., every 30 minutes) via TLC. A successful reaction will show a gradual disappearance of the starting material spot and the emergence of the product spot with minimal secondary spots.

FAQ 1.2: My final product is contaminated with an unknown impurity that is difficult to separate. How can I identify and prevent it?

Answer:

The most likely culprit in this synthesis is an over-oxidation product. The hydroxyl group on the pyridine ring can be susceptible to oxidation, leading to the formation of a keto-acid derivative[1].

  • Plausible Causes:

    • Excessively Strong Oxidizing Conditions: An excess of a powerful oxidant like KMnO₄ or chromium trioxide, especially at elevated temperatures, can attack the hydroxyl group in addition to the target methyl group[1].

    • Prolonged Reaction Time: Leaving the reaction to run for too long, even under optimal temperature, can allow the slower over-oxidation side reaction to occur to a significant extent.

  • Troubleshooting & Solutions:

    • Control Reagent Addition: Add the oxidizing agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, favoring the more reactive methyl group oxidation.

    • Strict Temperature & Time Control: As determined in FAQ 1.1, maintain the optimal temperature without deviation. Once TLC indicates the consumption of the starting material, quench the reaction promptly. Do not let it stir overnight unnecessarily.

    • Consider Milder Oxidants: If over-oxidation persists, explore alternative, milder oxidizing agents. While this may require more extensive methods development, it can provide a cleaner reaction profile.

  • Visualizing the Side Reaction:

    Side_Reaction SM 4-Methyl-2-hydroxypyridine Prod This compound (Desired Product) SM->Prod Controlled Oxidation (e.g., KMnO₄, Temp Control) Side_Prod 2-Keto-4-methylnicotinic acid (Over-oxidation Impurity) SM->Side_Prod Harsh Oxidation (Excess KMnO₄, High Temp)

    Caption: Desired vs. side reaction pathway in the oxidation route.

Section 2: Troubleshooting the Carboxylation of 4-Methyl-2-hydroxypyridine

An alternative route involves the direct carboxylation of 4-methyl-2-hydroxypyridine using carbon dioxide (CO₂) under high pressure and temperature, often in the presence of a strong base (a variation of the Kolbe-Schmitt reaction)[1].

FAQ 2.1: The carboxylation reaction is not proceeding, or the yield is extremely low. What are the critical parameters?

Answer:

This high-pressure reaction is highly sensitive to specific physical and chemical parameters. Failure is often due to suboptimal conditions that prevent the incorporation of CO₂.

  • Plausible Causes:

    • Insufficient Pressure: The incorporation of CO₂ into the pyridine ring is a thermodynamically demanding step. Insufficient CO₂ pressure is the most common reason for reaction failure[1].

    • Inadequate Base: A strong base, such as sodium hydroxide, is required to deprotonate the hydroxyl group, forming a phenoxide-like intermediate that is sufficiently nucleophilic to attack CO₂[1]. An insufficient amount or a weak base will not activate the substrate.

    • Presence of Water: While some protocols may use aqueous base, excess water can interfere with the reaction by consuming the base or reacting with the activated intermediate.

  • Troubleshooting & Solutions:

    • Verify Pressure System: Ensure your high-pressure reactor (autoclave) is properly sealed and can maintain the required pressure throughout the reaction. Typical pressures can range significantly, so consult literature for your specific base/solvent system.

    • Use a Strong, Dry Base: Employ a strong base like sodium hydroxide or potassium hydroxide. Ensure the base and the starting material are as dry as possible before charging the reactor.

    • Optimize Temperature: This reaction requires elevated temperatures (often >100°C) to proceed[1]. Systematically optimize the temperature in conjunction with the pressure.

  • Experimental Workflow Diagram:

    Carboxylation_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation Prep Charge Reactor: - 4-Methyl-2-hydroxypyridine - Strong Base (e.g., NaOH) Seal Seal Reactor & Purge with N₂ Prep->Seal Pressurize Pressurize with CO₂ (High Pressure) Seal->Pressurize Heat Heat to Target Temperature (e.g., >100°C) Pressurize->Heat Cool Cool & Vent Reactor Heat->Cool Acidify Dissolve solid and Acidify to Precipitate Acid Cool->Acidify Isolate Filter & Dry Product Acidify->Isolate

    Caption: High-level workflow for the high-pressure carboxylation reaction.

Section 3: General Purification & Analysis

Regardless of the synthetic route, proper purification is critical.

FAQ 3.1: How can I effectively purify the crude product and remove residual starting materials or byproducts?

Answer:

Purification of nicotinic acid derivatives often involves a combination of precipitation and chromatographic techniques.

  • Recommended Purification Strategy:

    • Acid-Base Workup: The carboxylic acid functional group is your biggest asset. After the reaction, you can often purify the product by dissolving the crude material in a dilute aqueous base (like NaHCO₃ or Na₂CO₃), filtering off any insoluble neutral organic impurities, and then re-precipitating your desired acid by carefully adding aqueous acid (e.g., 1N HCl) until the pH is around 4[2].

    • Recrystallization: If the precipitated product is still not pure, recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) can significantly improve purity.

    • Column Chromatography: For very stubborn impurities, silica gel column chromatography is a reliable method. A polar mobile phase, often a mixture of dichloromethane and methanol or ethyl acetate and hexane, is typically required[2].

  • Troubleshooting Table: Purification

IssuePotential CauseRecommended ActionValidation
Product won't precipitate pH is incorrect; product is too soluble.Check pH with a meter. If pH is correct, try cooling the solution in an ice bath or partially evaporating the solvent.Formation of a solid precipitate.
Oily product after workup Presence of greasy impurities.Perform a wash with a non-polar solvent like hexane before acidification. Consider column chromatography.Clean solid product obtained.
Poor separation on TLC/Column Incorrect solvent system.Screen different solvent systems (e.g., vary the DCM/MeOH ratio). Adding a small amount of acetic acid can improve peak shape for acids.Clear separation of spots on TLC.

Appendix A: Example Protocol - Purification by Acid-Base Extraction

This is a generalized protocol and must be adapted to your specific reaction scale and conditions.

  • Dissolution: After the reaction is complete and the solvent has been removed, add the crude solid to a beaker containing a 1M aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to fully dissolve the acidic product.

  • Filtration of Impurities: Stir for 20-30 minutes. If any solid (unreacted neutral starting material or non-acidic byproducts) remains, remove it by vacuum filtration.

  • Precipitation: Transfer the clear filtrate to a clean beaker and place it in an ice bath. Slowly add 1N Hydrochloric Acid (HCl) dropwise while stirring continuously. Monitor the pH with pH paper or a meter.

  • Isolation: Continue adding acid until the pH is approximately 4. A white or off-white precipitate of this compound should form.

  • Collection: Allow the slurry to stir in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-4-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to address the common challenges encountered in the laboratory, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on empowering you to troubleshoot effectively, optimize reaction conditions, and achieve high-yield, high-purity results.

Section 1: Synthesis Overview and Key Optimization Parameters

This compound is typically synthesized via two primary, scalable routes: the oxidation of 4-methyl-2-hydroxypyridine and the direct carboxylation of the same precursor. Each pathway presents unique optimization challenges related to selectivity, reaction kinetics, and process conditions.

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_carboxylation Carboxylation Route start 4-Methyl-2-hydroxypyridine ox_node Oxidation start->ox_node  KMnO₄ or CrO₃  Acidic Medium (H₂SO₄)  25–60°C carb_node Carboxylation start->carb_node  High-Pressure CO₂  Strong Base (NaOH)  >100°C prod This compound ox_node->prod carb_node->prod

Caption: Primary synthetic routes to this compound.

The success of either synthesis hinges on precise control over several interdependent parameters. The table below summarizes the critical conditions for each method.

ParameterOxidation MethodCarboxylation Method
Starting Material 4-Methyl-2-hydroxypyridine4-Methyl-2-hydroxypyridine
Key Reagents Strong Oxidants (KMnO₄, CrO₃)Carbon Dioxide (CO₂), Strong Base (NaOH)
Reaction Medium Acidic (e.g., Sulfuric Acid)Basic
Temperature Controlled, typically 25–60°C[1]Elevated, typically >100°C[1]
Pressure AtmosphericHigh CO₂ Pressure[1]
Catalysts Palladium or Platinum (optional, for industrial scale)[1]Not typically required
Typical Yield 60–75%[1]Moderate to High, condition-dependent[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A: Low yields are a common issue that can stem from several factors, including incomplete reactions, competing side reactions, or suboptimal purification.[2][3] Systematically investigating the cause is crucial.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or energy can leave a significant amount of starting material unreacted.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If starting material persists, consider extending the reaction time or moderately increasing the temperature (e.g., in 5-10°C increments).[2] Be cautious with temperature increases in oxidation reactions to avoid promoting side reactions.

  • Side Reactions: The formation of byproducts is a major cause of reduced yields.

    • Causality: Conditions that are too harsh (e.g., excessive temperature) or the presence of contaminants (e.g., water in a moisture-sensitive reaction) can favor alternative reaction pathways.[2]

    • Solution: Analyze your crude product using NMR or LC-MS to identify major byproducts. This will provide clues to the problematic pathway. For instance, the presence of over-oxidation products suggests your temperature is too high or your oxidant is too concentrated.[1][2]

  • Reagent and Catalyst Quality: The purity and activity of your reagents are paramount.

    • Causality: Degradation of the oxidizing agent, impurities in the starting material, or deactivation of a catalyst can halt the reaction prematurely.

    • Solution: Use freshly opened or properly stored reagents. If using a catalyst, such as palladium for industrial-scale oxidation, ensure it has not been poisoned or lost activity.[1][3] Consider using a fresh batch of catalyst to rule out deactivation.

Troubleshooting_Low_Yield start Problem: Low Yield check_completion Step 1: Check Reaction Completion (TLC/HPLC) start->check_completion Is starting material present? analyze_side_products Step 2: Analyze for Side Products (NMR/LC-MS) check_completion->analyze_side_products No solution1 Solution: - Extend reaction time - Moderately increase temperature check_completion->solution1 Yes verify_reagents Step 3: Verify Reagent Quality analyze_side_products->verify_reagents No solution2 Solution: - Adjust temperature/concentration - Ensure anhydrous conditions - Control pH analyze_side_products->solution2 Are impurities significant? solution3 Solution: - Use fresh reagents/solvents - Use fresh catalyst verify_reagents->solution3

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant byproduct formation, particularly over-oxidation products. How can I increase selectivity?

A: This is a classic selectivity problem, especially in the oxidation route. Over-oxidation can lead to the formation of 2-keto-4-methylnicotinic acid or other undesired derivatives.[1][2]

  • Temperature Control: This is the most critical parameter for controlling oxidation.

    • Causality: The activation energy for over-oxidation is often higher than that for the desired reaction. Thus, higher temperatures disproportionately accelerate the formation of byproducts.

    • Solution: Maintain the reaction temperature within the recommended range (e.g., 25–60°C).[1] Conduct the reaction in a temperature-controlled bath and monitor the internal temperature, as the oxidation can be exothermic.

  • Rate of Reagent Addition:

    • Causality: Adding the oxidizing agent too quickly can create localized areas of high concentration, promoting aggressive, non-selective oxidation.

    • Solution: Add the oxidizing agent (e.g., a solution of KMnO₄) dropwise over an extended period. This maintains a low, steady concentration of the oxidant in the reaction mixture, favoring the desired transformation.

  • Choice of Oxidant:

    • Causality: Different oxidizing agents have different potentials. While strong agents like potassium permanganate are effective, they can be difficult to control.

    • Solution: While KMnO₄ and CrO₃ are standard, ensure their stoichiometry is precise.[1] Using a slight excess may be necessary to drive the reaction to completion, but a large excess will certainly lead to byproducts. For more delicate substrates, exploring milder or more selective catalytic systems (e.g., palladium-based) could be beneficial, though this requires more significant process development.[1]

Q3: The direct carboxylation route is inefficient. What factors should I investigate?

A: The carboxylation of a deprotonated hydroxyl group with CO₂ requires forcing conditions, and failure often points to issues with pressure, temperature, or the basicity of the system.[1]

  • CO₂ Pressure and Purity:

    • Causality: The reaction relies on a high concentration of dissolved CO₂ to drive the electrophilic attack. Leaks in the high-pressure apparatus or low-purity CO₂ (containing inert gases like N₂) will reduce the effective CO₂ partial pressure.

    • Solution: Ensure your high-pressure reactor is properly sealed and leak-tested. Use a high-purity grade of carbon dioxide. The required pressure can vary by setup, so if yields are low, incrementally increasing the CO₂ pressure is a logical first step.[1]

  • Base and Anhydrous Conditions:

    • Causality: A strong base like sodium hydroxide is required to deprotonate the hydroxyl group, making it nucleophilic enough to attack CO₂.[1] The presence of water can compete with the substrate and potentially interfere with the reaction.

    • Solution: Use a high-quality, anhydrous strong base. Ensure your starting material and solvent are as dry as possible to maximize the efficiency of the deprotonation step.

  • Temperature and Mixing:

    • Causality: This reaction has a significant thermal energy barrier and requires elevated temperatures (>100°C) to proceed at a reasonable rate.[1] Inadequate mixing in a high-pressure vessel can also lead to poor mass transfer of CO₂ into the solution.

    • Solution: Verify that your reactor is reaching and maintaining the target temperature. Ensure that the stirring mechanism is functioning effectively to facilitate the dissolution of CO₂ gas into the liquid phase.

Q4: My final product is difficult to purify. What are common impurities and effective purification strategies?

A: Purification challenges usually arise from unreacted starting materials or side products with similar polarity to the desired product.

  • Common Impurities:

    • Unreacted 4-methyl-2-hydroxypyridine.

    • Over-oxidation products (from the oxidation route).[1]

    • Salts formed during workup and neutralization.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying the final product.[1]

      • Causality: Exploits the difference in solubility between the product and impurities in a given solvent at different temperatures.

      • Protocol: Experiment with different solvent systems. A polar solvent like water, ethanol, or a mixture (e.g., ethanol/water) is often a good starting point. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Acid-Base Extraction:

      • Causality: The carboxylic acid group on the product allows for selective extraction.

      • Protocol: During workup, dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product, which is collected by filtration.

    • Column Chromatography: While less ideal for large scales, silica gel chromatography can be used for very difficult separations.[4]

      • Protocol: A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) is typically required to elute the polar nicotinic acid derivative.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? The two most established methods start from 4-methyl-2-hydroxypyridine. The first is an oxidation reaction using strong oxidizing agents like potassium permanganate in an acidic medium.[1] The second is a direct carboxylation using high-pressure carbon dioxide in the presence of a strong base.[1] Other routes applicable to nicotinic acid derivatives in general, such as the Sandmeyer reaction from an amino precursor or the hydrolysis of a nitrile, could also be adapted.[5][6][7]

Q2: What is the mechanistic role of the acid or base in these syntheses? In the oxidation route , an acidic medium is used to facilitate the transformation and maintain the stability of the oxidizing agent.[1] In the carboxylation route , a strong base like NaOH is critical. Its role is to deprotonate the hydroxyl group of 4-methyl-2-hydroxypyridine, forming a phenoxide-like anion that is a much stronger nucleophile for attacking the electrophilic carbon of CO₂.[1]

Q3: What analytical techniques are recommended for monitoring and quality control? A combination of techniques is essential for robust process control and product verification.

TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress (disappearance of starting material).[4]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation of the final product and identification of impurities.[1][4]
Mass Spectrometry (MS) Verification of the molecular weight and formula of the product.[1][4]
Infrared (IR) Spectroscopy Confirmation of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the pyridine ring.[1]

Q4: What are the key safety precautions for these syntheses?

  • Strong Oxidizing Agents (KMnO₄, CrO₃): These are powerful oxidants that can react violently with organic materials. Avoid contact with combustible materials and always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • High-Pressure Reactions (Carboxylation): The use of a high-pressure reactor requires specialized training. Ensure the reactor is properly rated for the intended pressure and temperature, and always use a blast shield.

  • Corrosive Reagents: Strong acids (sulfuric acid) and bases (sodium hydroxide) are highly corrosive. Handle them in a fume hood and wear appropriate PPE to prevent skin and eye contact.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-Methyl-2-hydroxypyridine

This protocol is a representative example and should be adapted and optimized for your specific laboratory scale and conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-methyl-2-hydroxypyridine (1.0 eq) in a suitable acidic medium (e.g., dilute sulfuric acid). Cool the flask in an ice-water bath to 0-5°C.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq) in water.

  • Reaction: Add the KMnO₄ solution dropwise to the stirred pyridine solution via the dropping funnel. Carefully monitor the internal temperature, ensuring it remains below 10°C during the addition. The reaction is exothermic.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC (using a suitable eluent like 10% MeOH in DCM) until the starting material is no longer visible.

  • Workup: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate (the purple color will disappear). Filter the mixture to remove the manganese dioxide precipitate.

  • Purification: Acidify the filtrate with concentrated HCl to a low pH (~1-2) to precipitate the product. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., water or ethanol/water) to obtain the pure this compound.

Protocol 2: Synthesis via Direct Carboxylation of 4-Methyl-2-hydroxypyridine

This protocol requires a high-pressure reactor and should only be performed by trained personnel.

  • Setup: To a high-pressure stainless-steel autoclave, add 4-methyl-2-hydroxypyridine (1.0 eq), powdered sodium hydroxide (2.0-3.0 eq), and a suitable high-boiling solvent if necessary (though the reaction can sometimes be run neat).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with low-pressure nitrogen followed by low-pressure carbon dioxide to remove all air.

  • Reaction: Pressurize the reactor with high-purity CO₂ to the desired pressure (e.g., 50-100 atm, optimization required). Begin stirring and heat the reactor to the target temperature (e.g., 120-150°C).[1]

  • Completion: Maintain the reaction at the set temperature and pressure for 12-24 hours.

  • Workup: After the reaction period, cool the vessel to room temperature and carefully vent the excess CO₂ pressure in a fume hood. Open the reactor and dissolve the solid reaction mass in water.

  • Purification: Filter the aqueous solution to remove any insoluble materials. Transfer the filtrate to a beaker and, while cooling in an ice bath, slowly add concentrated HCl to acidify the solution to pH ~1-2. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize for further purification.

References

Technical Support Center: Troubleshooting the Purification of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. The following question-and-answer section addresses common issues, providing in-depth explanations and actionable protocols to streamline your purification process.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general troubleshooting strategy. The following flowchart outlines a systematic approach to diagnosing and resolving purification problems with this compound.

Caption: General troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues

Q1: My this compound product is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or the presence of insoluble impurities. This compound is a polar molecule with both a carboxylic acid and a pyridine ring, influencing its solubility.

Causality Explained: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble at cooler temperatures.[1][2] If the compound's polarity doesn't match the solvent's polarity, dissolution will be difficult. Additionally, inorganic salts or polymeric byproducts from the synthesis can appear as insoluble material.

Troubleshooting Protocol:

  • Verify Solvent Choice: For a polar compound like this compound, polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are often suitable.[3] Acetic acid can also be effective.[4]

  • Solvent Screening: If the initial solvent is ineffective, perform a small-scale solvent screen with a few milligrams of your crude product. Test a range of solvents with varying polarities.

  • Hot Filtration: If you observe insoluble material that is not your product, perform a hot gravity filtration. Dissolve your crude product in a minimum amount of the hot recrystallization solvent and quickly filter it through a pre-warmed funnel with fluted filter paper. This will remove insoluble impurities. The desired product should then crystallize from the hot filtrate upon cooling.

  • Consider pH Adjustment: The solubility of this compound is pH-dependent due to the carboxylic acid and pyridine nitrogen.[5] If recrystallizing from an aqueous solution, adjusting the pH slightly away from its isoelectric point can increase solubility. Be cautious, as a significant pH shift can prevent crystallization.

Q2: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline lattice.

Causality Explained: This phenomenon is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point of the target compound.

Troubleshooting Protocol:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] Rapid cooling can promote oiling out.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate nucleation and crystal growth.

  • Seed the Solution: Add a tiny, pure crystal of this compound to the cooled solution. This seed crystal will act as a template for crystallization.

  • Change the Solvent System: If the problem persists, choose a solvent with a lower boiling point or use a co-solvent system. For example, if you are using water, try an ethanol/water mixture.

Q3: The purity of my this compound does not improve significantly after recrystallization. Why is this happening?

A3: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.

Causality Explained: For recrystallization to be effective, the impurities should either be much more soluble in the solvent at all temperatures or significantly less soluble than the desired compound.[1] Structurally similar impurities, such as isomers or precursors, can co-crystallize with the product.

Troubleshooting Protocol:

  • Re-evaluate the Solvent System: Experiment with different solvent systems. A mixture of solvents can sometimes provide the necessary solubility difference to separate the product from the impurity.

  • Consider a Different Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.[7]

  • Chemical Purification: In some cases, a chemical treatment can remove a persistent impurity. For example, if the impurity is a basic starting material, an acidic wash of an organic solution of the crude product might remove it.

Column Chromatography Issues

Q4: My this compound is sticking to the silica gel column and won't elute. What is causing this?

A4: Strong adsorption to the silica gel is a common issue with polar and acidic compounds like this compound.

Causality Explained: Silica gel is acidic and highly polar. The carboxylic acid and pyridine functionalities of your compound can form strong hydrogen bonds and acid-base interactions with the silanol groups on the silica surface, leading to irreversible binding or significant band tailing.[7]

Troubleshooting Protocol:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.

  • Add a Polar Modifier: To disrupt the strong interactions with the silica, add a small amount of a polar modifier to your mobile phase.

    • Acetic Acid: Adding 0.5-2% acetic acid to the eluent can help by protonating the pyridine nitrogen and competing with the carboxylic acid for binding sites on the silica.

    • Ammonia/Triethylamine: For very polar compounds, a basic modifier can be effective. A common approach is to use a solvent system containing a small percentage of ammonium hydroxide in methanol, mixed with dichloromethane.[7]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.

  • Consider an Alternative Stationary Phase:

    • Alumina: Alumina is another polar stationary phase that can be basic, neutral, or acidic. Basic or neutral alumina might be a better choice for your compound.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often an excellent choice for purifying polar compounds. A typical mobile phase would be a mixture of water and methanol or acetonitrile, often with a pH modifier like formic acid or trifluoroacetic acid.

    • Cyano-bonded Silica: This stationary phase has intermediate polarity and can be used in both normal-phase and reverse-phase modes, offering additional flexibility.[8]

Q5: My compound is eluting as a broad band with significant tailing. How can I improve the peak shape?

A5: Band broadening and tailing are often caused by the same strong interactions mentioned in the previous question, or by overloading the column.

Causality Explained: When the compound interacts too strongly with the stationary phase, the elution process becomes slow and uneven, leading to a diffuse band. Overloading the column with too much sample saturates the stationary phase, also causing poor separation and peak shape.

Troubleshooting Protocol:

  • Optimize the Mobile Phase: As with elution issues, adding a modifier like acetic acid or triethylamine to the mobile phase can significantly improve peak shape by minimizing strong interactions with the silica.

  • Reduce the Sample Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight with your crude sample, depending on the difficulty of the separation.

  • Use the Dry Loading Technique: If your compound has poor solubility in the mobile phase, it can lead to band broadening at the origin. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can result in a more uniform starting band.[9]

Q6: I see multiple spots on my TLC plate after column chromatography, indicating the separation was unsuccessful. What went wrong?

A6: This can be due to several factors, including an inappropriate solvent system, column overloading, or decomposition of the compound on the column.

Causality Explained: A successful column separation relies on a good separation of spots on a TLC plate. If the Rf values of your compound and impurities are too close, they will co-elute. If the compound is unstable on silica, it can degrade during the purification process, leading to the appearance of new spots.[7]

Troubleshooting Protocol:

  • Refine Your TLC Analysis: Before running a column, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from all impurities.

  • Check for Compound Stability: Run a 2D TLC to check for stability on silica. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it decomposes, you will see additional spots along the vertical path.

  • Proper Column Packing: Ensure your column is packed correctly to avoid channels and cracks in the stationary phase, which can lead to poor separation.

  • Careful Fraction Collection: Collect smaller fractions, especially when the desired compound is eluting, to minimize cross-contamination between fractions containing different compounds.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvent System (Starting Point)Modifier (if needed)
RecrystallizationN/AEthanol/Water, Methanol, or Acetic Acid/WaterN/A
Normal-Phase ChromatographySilica GelDichloromethane/Methanol (95:5 to 80:20)1% Acetic Acid
Reverse-Phase ChromatographyC18 SilicaWater/Acetonitrile (90:10 to 50:50)0.1% Formic Acid or TFA
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask portion-wise, with swirling, until the compound just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • Select a solvent system that provides an Rf of ~0.3 for this compound on a TLC plate.

  • Pack a glass column with silica gel in the chosen mobile phase.

  • Dissolve the crude product in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Gently add the mobile phase and begin eluting the column, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. The two most common methods for its preparation are the oxidation of 4-methyl-2-hydroxypyridine and the carboxylation of the same starting material.[1]

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 4-methyl-2-hydroxypyridine

  • Intermediates and Byproducts from Oxidation Route:

    • 2-Keto-4-methylnicotinic acid (from over-oxidation)[1]

    • Aldehyde derivatives (from partial oxidation)[1]

    • Products of ring-opening or degradation under harsh oxidative conditions.

  • Byproducts from Carboxylation Route:

    • Unreacted starting material is a primary impurity.

    • Byproducts from potential side reactions under high pressure and temperature.

  • Reagent and Solvent Residues:

    • Oxidizing agents (e.g., permanganate or chromium salts).

    • Bases (e.g., sodium hydroxide).

    • Solvents used in the reaction and workup.

The following diagram illustrates the primary synthesis route and the origin of key impurities.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Material 4-methyl-2-hydroxypyridine Oxidation Oxidation (e.g., KMnO4, CrO3) Starting_Material->Oxidation Product This compound (Crude Product) Oxidation->Product Unreacted_SM Unreacted Starting Material Oxidation->Unreacted_SM Incomplete Reaction Over_Oxidation Over-oxidation Byproducts (e.g., 2-Keto-4-methylnicotinic acid) Oxidation->Over_Oxidation Harsh Conditions Side_Reactions Other Side-Reaction Products Oxidation->Side_Reactions Non-specific Oxidation

Caption: Origin of impurities in the synthesis of this compound via oxidation.

FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[2]

Q1: My this compound fails to crystallize upon cooling. What should I do?

A1: This is a common issue, often stemming from the solution not being sufficiently supersaturated. Here's a systematic approach to induce crystallization:

  • Reduce Solvent Volume: The most frequent cause is using an excessive amount of solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product. Allow it to cool again slowly.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Lower the Temperature: If room temperature cooling is ineffective, place the flask in an ice-water bath to further decrease the solubility of your compound.

Q2: My product "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent. Here are some corrective measures:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Change the Solvent System:

    • If using a single solvent, try a solvent with a lower boiling point.

    • Consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly. Common solvent mixtures for polar compounds include ethanol/water, and acetone/water.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Given the polar nature of this compound (containing both a carboxylic acid and a hydroxyl group), polar solvents are a good starting point. Water and lower alcohols like ethanol or methanol are often suitable for nicotinic acid derivatives. Small-scale solubility tests are crucial. The ideal solvent should dissolve the compound when hot but show low solubility when cold.

Solvent SystemRationale
WaterA good choice for polar compounds. Solubility is likely to be significantly temperature-dependent.
Ethanol/WaterA versatile mixed solvent system that allows for fine-tuning of polarity.
Acetone/WaterAnother effective mixed solvent system for polar organic molecules.

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtered solution to cool and crystallize.

Column Chromatography

For impurities that have similar solubility profiles to the desired product, column chromatography is a more effective purification method.

Q5: What is a good starting point for the column chromatography purification of this compound?

A5: For a polar compound like this compound, silica gel is a suitable stationary phase. A polar mobile phase will be required to elute the compound.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point would be a mixture of Dichloromethane (DCM) and Methanol (MeOH). Based on protocols for similar compounds, a ratio of DCM/MeOH (20:1) could be a good initial system.[3] The polarity can be gradually increased by increasing the proportion of methanol if the compound does not elute.

Troubleshooting Poor Separation in Column Chromatography:

IssuePotential CauseSolution
Broad or Tailing Peaks The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
The column was overloaded.Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Co-elution of Impurities The polarity difference between the product and impurity is small.Use a shallower gradient or an isocratic elution with a finely tuned solvent system.

The following workflow outlines the decision-making process for purification.

Start Crude this compound Purity_Check Assess Purity (TLC, HPLC) Start->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Impurities Present Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography Unsuccessful or Persistent Impurities Final_Purity_Check Verify Purity (HPLC, NMR) Recrystallization->Final_Purity_Check Successful Success Pure Product Column_Chromatography->Final_Purity_Check Final_Purity_Check->Success Purity > 98%

Caption: General workflow for the purification of this compound.

Purity Assessment

After purification, it is essential to verify the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

Q6: How can I set up an HPLC method to check the purity of my compound?

A6: A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing polar organic compounds.

Typical RP-HPLC Conditions:

ParameterRecommendationRationale
Column C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.A gradient elution is effective for separating compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~265 nmNicotinic acid derivatives typically have a strong UV absorbance in this region.[4]
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce column backpressure.

Interpreting HPLC Results:

  • Purity: The purity of your sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profile: The presence of other peaks indicates residual impurities. The retention times of these peaks can help in their identification if standards are available. For unknown impurities, techniques like LC-MS can be used for characterization.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2). This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the lab to pilot or production scale. As a versatile building block in medicinal chemistry, particularly for developing novel anti-inflammatory drugs and kinase inhibitors, robust and scalable access to this molecule is critical.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on a common and scalable synthetic route. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Overview of a Scalable Synthesis Route

A prevalent and scalable method for preparing this compound involves a two-step sequence starting from 2-Chloro-4-methylnicotinonitrile. This route is advantageous as the starting material is commercially available and the transformations, while requiring careful control, are well-understood. The overall process involves:

  • Acid Hydrolysis of the Nitrile: The nitrile group of 2-Chloro-4-methylnicotinonitrile is hydrolyzed under acidic conditions to form the intermediate, 2-chloro-4-methylnicotinic acid.

  • Nucleophilic Aromatic Substitution (Hydrolysis of Aryl Chloride): The chloro group at the 2-position of the pyridine ring is subsequently hydrolyzed to a hydroxyl group under basic conditions to yield the final product. The product exists in tautomeric equilibrium with its 2-pyridone form, 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[2]

Synthesis_Workflow start 2-Chloro-4-methylnicotinonitrile intermediate 2-Chloro-4-methylnicotinic acid start->intermediate Step 1: Acid Hydrolysis (e.g., conc. H₂SO₄, Heat) product This compound intermediate->product Step 2: Basic Hydrolysis (e.g., NaOH (aq), Heat) Followed by Acidic Workup

Caption: Overall workflow for the two-step synthesis.

Section 2: Detailed Experimental Protocols

The following protocols are provided as a baseline for process development. Optimization will be necessary based on the specific scale and equipment used.

Protocol 2.1: Step 1 - Synthesis of 2-Chloro-4-methylnicotinic acid

This procedure details the hydrolysis of the nitrile functionality.

ParameterRecommended Value/ReagentNotes
Reactant 2-Chloro-4-methylnicotinonitrile1.0 equivalent
Reagent Concentrated Sulfuric Acid (98%)5-10 volumes (e.g., 5-10 mL per gram of starting material)
Temperature 90-110 °CHighly exothermic upon initial mixing. Control addition rate.
Reaction Time 3-6 hoursMonitor by HPLC or TLC for disappearance of starting material.
Workup Cool reaction mixture and quench by pouring onto ice.Perform quench slowly in a well-ventilated fume hood.
Isolation Filter the precipitated solid, wash with cold water, and dry.The product should precipitate upon dilution with water.

Step-by-Step Methodology:

  • In a suitably sized reactor equipped with mechanical stirring, a thermometer, and a reflux condenser, charge the concentrated sulfuric acid.

  • Cool the acid to below 20 °C in an ice bath.

  • Slowly add 2-Chloro-4-methylnicotinonitrile (1.0 eq) in portions, ensuring the temperature does not exceed 40 °C.

  • Once the addition is complete, slowly heat the mixture to 100 °C and hold for 3-6 hours.

  • Monitor the reaction progress by taking aliquots, quenching them, and analyzing by HPLC. The reaction is complete when <1% of the starting material remains.

  • In a separate vessel, prepare a mixture of crushed ice and water (approx. 10-15 volumes).

  • Once the reaction is complete, cool the mixture to ~70-90 °C and slowly pour it into the ice/water mixture with vigorous stirring.[3]

  • Cool the resulting slurry to 10-15 °C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7), and dry under vacuum at 60-70 °C.

Protocol 2.2: Step 2 - Synthesis of this compound

This procedure details the hydrolysis of the aryl chloride.

ParameterRecommended Value/ReagentNotes
Reactant 2-Chloro-4-methylnicotinic acid1.0 equivalent
Reagent Sodium Hydroxide (aq. solution, 10-20%)3.0 - 5.0 equivalents
Temperature 100-120 °C (Reflux)Higher temperatures may be required for complete conversion.
Reaction Time 8-16 hoursMonitor by HPLC for disappearance of starting material.
Workup Cool reaction mixture and acidify with conc. HCl to pH 2-3.Product will precipitate upon acidification.
Isolation Filter the precipitated solid, wash with cold water, and dry.Recrystallization from water or an alcohol/water mixture may be needed.

Step-by-Step Methodology:

  • Charge a reactor with a 10-20% aqueous solution of sodium hydroxide (3.0-5.0 eq).

  • Add 2-Chloro-4-methylnicotinic acid (1.0 eq) and begin stirring.

  • Heat the mixture to reflux (100-120 °C) and maintain for 8-16 hours.

  • Monitor the reaction by HPLC. The reaction is complete when the starting material is no longer detected.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid with external cooling to adjust the pH to 2-3. A thick precipitate should form.

  • Cool the slurry to 10-15 °C and stir for 1 hour.

  • Filter the solid, wash with cold deionized water, and dry under vacuum at 70-80 °C to yield the final product.

  • Purity can be checked using NMR and Mass Spectrometry.[1] Recrystallize if necessary.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during scale-up.

Troubleshooting cluster_step1 Step 1: Nitrile Hydrolysis cluster_step2 Step 2: Aryl Chloride Hydrolysis p1 Problem: Low Conversion Potential Causes: - Insufficient reaction time/temp - Incomplete dissolution - Ineffective mixing at scale Solutions: - Increase reaction time or temp (e.g., to 110°C) - Ensure all solids are dissolved before heating - Verify agitator effectiveness p2 Problem: Amide Byproduct Formation Potential Causes: - Incomplete hydrolysis - Insufficiently harsh conditions Solutions: - Prolong reaction time at target temp - Increase H₂SO₄ concentration/volume - Confirm final temp was reached p3 Problem: Sluggish Reaction Potential Causes: - Insufficient base stoichiometry - Low reaction temperature Solutions: - Increase equivalents of NaOH (e.g., to 5 eq) - Ensure vigorous reflux is achieved - Consider a higher boiling solvent if needed p4 Problem: Dark Color / Tar Formation Potential Causes: - Overheating / Hot spots - Presence of oxygen - Impurities from Step 1 Solutions: - Ensure uniform heating (oil bath) - Run reaction under an inert (N₂) atmosphere - Purify intermediate from Step 1 - Add activated carbon before final filtration

References

Technical Support Center: A Researcher's Guide to 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to overcome common challenges in your experiments.

Section 1: Core Concepts and Safe Handling

This section addresses the fundamental properties of this compound, including its critical tautomeric nature and essential safety protocols.

Q1: What are the fundamental identifiers for this compound?

It is crucial to correctly identify the compound you are working with.

PropertyValueSource
CAS Number 38076-81-2[1]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][3]
Common Synonyms 2-Hydroxy-4-methyl-nicotinic acid[1]
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1][2]

The IUPAC name points directly to a critical feature of this molecule's chemistry: tautomerism.

Q2: What is tautomerism and why is it critical for understanding this compound?

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which differ in the position of a proton and a double bond. For this compound, the key equilibrium is between the "hydroxy" (enol) form and the "oxo" or "pyridone" (keto) form.

The presence of this equilibrium is arguably the most significant challenge when working with this molecule. It directly influences solubility, reactivity, stability, and spectroscopic characterization. The dominant tautomer can vary depending on the solvent, pH, and whether the material is in a solid or solution state.[4][5]

Caption: Tautomeric equilibrium of this compound.

Q3: What are the proper storage and handling procedures for this compound?

Based on safety data, 2-Hydroxy-4-methylnicotinoic acid is an irritant. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (meeting EN 166 standard), and a lab coat.[6]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][8]

  • Spills: For small spills, sweep up the solid material, place it into a suitable container for disposal, and avoid generating dust.[7]

Section 2: Troubleshooting Solubility

Poor solubility is one of the most frequently encountered issues. This section provides a systematic approach to achieving successful dissolution.

Q4: My this compound is not dissolving. What should I do?

The compound's polar functional groups (carboxylic acid, hydroxyl/amide) and aromatic ring give it complex solubility behavior. It is generally poorly soluble in non-polar solvents and has limited solubility in water at neutral pH.

Causality: Solubility is governed by the principle of "like dissolves like." Solvents that can engage in hydrogen bonding and have a high polarity index are the most effective. The tautomeric equilibrium also means you are trying to dissolve a mixture of species, each with slightly different properties.

Recommended Solvents: For organic synthesis, start with polar aprotic solvents. For aqueous buffers, pH adjustment is key.

Solvent ClassExamplesRelative PolarityRationale
Polar Aprotic DMSO, DMFHigh (0.444, 0.386)Excellent hydrogen bond acceptors; effectively solvate both tautomers. Often the best choice for stock solutions.
Polar Protic Methanol, EthanolHigh (0.762, 0.654)Good hydrogen bond donors and acceptors. Solubility may be moderate and require heating.
Aqueous (Basic) Water + NaOH, NaHCO₃High (1.000)Deprotonation of the carboxylic acid (pKa ~4-5) forms a highly soluble carboxylate salt.
Ethers THF, DioxaneMedium (0.207, 0.164)Generally poor solvents for this compound.
Hydrocarbons Hexane, TolueneLow (0.009, 0.099)Insoluble.
(Relative polarity values sourced from Reichardt, C.[9])
Experimental Protocol: Dissolution for Organic Reactions
  • Weigh the required amount of this compound into a clean, dry flask.

  • Add a small volume of DMSO or DMF (e.g., to make a 0.1 - 0.5 M solution).

  • Stir the mixture at room temperature for 5-10 minutes.

  • If solids persist, gently warm the mixture to 40-50°C with continued stirring.

  • For stubborn samples, sonication in a bath sonicator for 5-15 minutes can facilitate dissolution.

  • Once dissolved, allow the solution to cool to the reaction temperature before adding other reagents.

Solubility_Troubleshooting start Start: Dissolve Compound solvent Select Solvent (e.g., DMSO, DMF, MeOH) start->solvent stir Stir at Room Temp (10 min) solvent->stir check1 Is it dissolved? stir->check1 warm Warm Gently (40-50°C, 15 min) check1->warm No success Success: Solution Ready check1->success Yes check2 Is it dissolved? warm->check2 sonicate Sonicate (15 min) check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 check3->success Yes fail Re-evaluate: - Check solvent purity - Check compound purity - Consider pH adjustment check3->fail No

Caption: Workflow for troubleshooting solubility issues.

Section 3: Stability and Degradation

Understanding the stability profile of this compound is crucial for designing reliable experiments and ensuring the integrity of your results.

Q5: How stable is this compound in aqueous solution, and what causes it to degrade?

The compound's stability is highly dependent on pH. It is most susceptible to degradation under strongly acidic conditions.

Causality: At low pH, the pyridine nitrogen is protonated. This enhances the electrophilicity of the ring and facilitates decarboxylation (loss of the -COOH group), particularly with heat. The primary degradation product under these conditions is 4-Methylpyridine-2-ol.[2]

pHHalf-Life (at 40°C)Stability AssessmentMajor Degradation Product
20.5 hoursVery Unstable4-Methylpyridine-2-ol
724 hoursModerately StableNone observed
123 hoursUnstable4-Methylnicotinate ion
(Data derived from accelerated stability testing.[2])

Recommendations:

  • For aqueous experiments, buffer your solution to a pH between 6.0 and 7.5.

  • Prepare fresh solutions for each experiment. Avoid long-term storage of aqueous solutions.

  • If storage is necessary, aliquot and freeze stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Section 4: Purity Assessment and Purification

Ensuring the purity of your starting material is fundamental to reproducible research.

Q6: How can I assess the purity of my this compound sample?

A combination of techniques is recommended for a comprehensive assessment.

  • HPLC-UV: Reversed-phase HPLC is the workhorse method.[10] A pure sample should yield a single major peak. Use a gradient method with a C18 column and a mobile phase of water/acetonitrile with a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure sharp peaks.

  • LC-MS: This provides purity information (from the UV or other detector) and mass confirmation simultaneously.[11] Check for the expected mass [M+H]⁺ = 154.05 or [M-H]⁻ = 152.04.

  • ¹H NMR: Dissolve the sample in DMSO-d₆. The spectrum should show clean signals corresponding to the aromatic protons, the methyl group, and the exchangeable -OH and -NH protons, without significant signals from impurities or residual solvents.[12]

  • Melting Point: A sharp melting point range is indicative of high purity. Broadening or depression of the melting point suggests the presence of impurities.

Q7: My sample is impure. What is a reliable method for purification?

Recrystallization is often the most effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, water or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Confirm the purity of the recrystallized material using the analytical methods described in Q6. A successful purification will result in a higher purity profile and a sharper melting point.[13]

References

Stability issues of 2-Hydroxy-4-methylnicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a molecule with multiple functional groups, its behavior in solution can be complex and is influenced by a variety of environmental factors. This guide will help you navigate potential challenges to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: The 2-Pyridone Tautomer

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid. In aqueous and many polar protic solvents, the 2-pyridone form is predominant.[1] This is important because the pyridone structure influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its reactivity and degradation pathways. For the remainder of this guide, we will refer to the compound by its common name, but it is essential to recognize the prevalence of the 2-pyridone tautomer.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, high-purity DMSO or ethanol are recommended. These aprotic and protic organic solvents, respectively, generally offer good solubility and better initial stability compared to aqueous solutions, especially if long-term storage is intended. Aqueous buffers can be used for preparing working solutions, but their pH will be a critical factor in the compound's stability.[2]

Q2: How should I store my stock solutions?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] For solutions, we recommend the following:

  • DMSO/Ethanol Stocks: Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment. If short-term storage (less than 24 hours) is necessary, keep the solution at 2-8°C and protected from light.

Q3: Is this compound sensitive to light?

A3: Yes. The pyridine ring, a core structure in this molecule, is susceptible to photodegradation.[5][6] Safety data sheets for the compound also indicate that it is light-sensitive. Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the impact of pH on the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution is a critical determinant of this compound's stability. The molecule has both an acidic carboxylic acid group and a basic pyridine ring nitrogen, meaning its ionization state will change with pH. Studies on related hydroxynicotinic acids have shown that pH strongly influences their crystallization and solid-state forms, which is a direct consequence of the different molecular species present in solution.[7] Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation or other chemical transformations. It is advisable to conduct experiments in a well-buffered system and to determine the optimal pH range for your specific application through preliminary stability studies.

Q5: What are the visible signs of degradation in my solution?

A5: Visual indicators of degradation can include:

  • Color Change: Development of a yellow or brown tint in a previously colorless solution.

  • Precipitation: Formation of a solid in a solution that was previously clear. This could be a degradation product or the original compound crashing out due to changes in the solution's properties.

  • Cloudiness/Haze: Indicating the formation of insoluble species.

If you observe any of these changes, the solution should be discarded and a fresh one prepared.

Troubleshooting Guide: Common Stability Issues

Problem Possible Causes Recommended Actions & Explanations
Unexpected peak in HPLC/LC-MS analysis of a freshly prepared sample. Tautomeric forms may separate under certain chromatographic conditions.Action: Modify your HPLC method (e.g., change mobile phase pH, gradient, or column) to see if the peaks co-elute. Explanation: The 2-hydroxy and 2-pyridone tautomers can have different polarities and may resolve into two peaks on a highly efficient column.[1]
Loss of compound potency or inconsistent experimental results over time. 1. Photodegradation: Exposure to ambient or UV light.Action: Always work with the compound in amber vials or foil-wrapped containers. Minimize exposure to light during experimental procedures. Explanation: Pyridine-containing molecules can undergo complex photoreactions, leading to loss of the parent compound.[5][6]
2. pH-mediated Hydrolysis/Degradation: The pH of your solution may be outside the optimal stability range.Action: Ensure your aqueous solutions are well-buffered. If you suspect pH is an issue, perform a simple stability test by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) and analyzing by HPLC over time.
3. Oxidative Degradation: Exposure to atmospheric oxygen or reactive oxygen species in the media.Action: Consider preparing solutions with degassed solvents. If your experimental system is prone to generating reactive oxygen species, the stability of the compound under these conditions should be verified.
Solution turns yellow or brown upon storage or heating. Thermal Degradation or Oxidation: Elevated temperatures can accelerate degradation. The color change is often indicative of the formation of oxidized or polymeric byproducts.Action: Avoid heating solutions unless absolutely necessary. Store stock solutions at low temperatures (-20°C or below). Prepare fresh working solutions and avoid long-term storage at room temperature.
Precipitate forms in an aqueous working solution. 1. Poor Solubility: The concentration may be too high for the chosen aqueous buffer.Action: Check the solubility of the compound in your specific buffer system. You may need to lower the concentration or add a small percentage of an organic co-solvent like DMSO or ethanol (ensure the co-solvent is compatible with your experiment).
2. pH-dependent Solubility: A change in pH (e.g., upon addition to media) could cause the compound to precipitate.Action: Measure the final pH of your working solution. The solubility of carboxylic acids is often lower at acidic pH where they are protonated and less polar.
3. Formation of an Insoluble Degradant: The precipitate could be a less soluble degradation product.Action: Isolate the precipitate and attempt to analyze it (e.g., by LC-MS) to determine if it is the parent compound or a new chemical entity.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Stability Issue Observed (e.g., color change, precipitation, loss of potency) check_light Was the solution protected from light? start->check_light check_pH Is the solution pH controlled and appropriate? check_light->check_pH Yes remedy_light Action: Use amber vials or foil wrap all containers. check_light->remedy_light No check_temp Was the solution stored at the correct temperature? check_pH->check_temp Yes remedy_pH Action: Prepare fresh solution in a validated buffer system. check_pH->remedy_pH No check_conc Is the concentration within solubility limits? check_temp->check_conc Yes remedy_temp Action: Prepare fresh solution and store at ≤ -20°C. Aliquot to avoid freeze-thaw. check_temp->remedy_temp No remedy_conc Action: Lower concentration or add a co-solvent. check_conc->remedy_conc No forced_degradation Advanced Troubleshooting: Perform a forced degradation study to identify specific vulnerabilities. check_conc->forced_degradation Yes

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study is essential for identifying the potential degradation pathways and developing a robust, stability-indicating analytical method.[8][9][10]

Objective: To intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to identify degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate or acetate)

  • HPLC system with a PDA or UV detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber or a light source compliant with ICH Q1B guidelines.[11]

  • Temperature-controlled oven and water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: For each condition, use a separate vial. Include a control sample (stock solution diluted to the final concentration with the solvent and kept at 2-8°C in the dark).

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL. Heat at 80°C for 48 hours, protected from light.

    • Photodegradation: Spread a thin layer of the solid compound in a petri dish and also place a solution (0.1 mg/mL in water) in a quartz cuvette. Expose both to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] Maintain a dark control sample at the same temperature.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base and acid, respectively.

    • Analyze all samples (including the control) by a stability-indicating HPLC method. A good starting point is a C18 reversed-phase column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and acetonitrile.[12]

    • Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.

    • If available, use LC-MS to obtain mass information on the parent compound and any new peaks that appear in the stressed samples.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify the conditions under which the compound is most labile.

    • The presence of new peaks indicates the formation of degradation products. The peak purity analysis of the parent peak in the presence of these degradants will validate whether your HPLC method is "stability-indicating."

References

Preventing degradation of 2-Hydroxy-4-methylnicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Degradation and Maximizing Yield

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable compound. As Senior Application Scientists, we understand that navigating the complexities of synthesis can be challenging. Degradation during the reaction or workup is a common hurdle that can significantly impact yield and purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the mechanisms of degradation and robust strategies to prevent them. Our goal is to empower you with the knowledge to troubleshoot issues, optimize your synthesis, and ensure the integrity of your final product.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected, and I notice gas evolution during heating or acidic workup. What is happening?

Answer: This is a classic sign of decarboxylation . This compound can exist in equilibrium with its tautomeric keto form, 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid.[1] This tautomer is a β-keto acid, a class of compounds notoriously susceptible to losing carbon dioxide (CO₂), especially when heated.[2][3]

The reaction proceeds through a stable, six-membered cyclic transition state, which dramatically lowers the activation energy for the C-C bond cleavage, resulting in the formation of 4-methyl-2-hydroxypyridine and CO₂ gas.[3][4]

Causality & Prevention:

  • Thermal Stress: Excessive heat is the primary driver of decarboxylation. Maintain strict temperature control throughout the synthesis, especially during the final steps and purification. Aim for the lowest effective reaction temperature.

  • Acidic Conditions: While some syntheses require acidic conditions, prolonged exposure, particularly at elevated temperatures, can catalyze this degradation pathway.

  • Solution:

    • Temperature Control: If using reflux, ensure the temperature does not significantly exceed the required threshold. Use an oil bath with a thermostat for precise control.

    • Workup: Perform acidic workup steps at lower temperatures (e.g., 0-5 °C) to minimize thermal degradation.

    • Solvent Removal: Use a rotary evaporator under reduced pressure to remove solvents at the lowest possible temperature. Avoid heating the flask excessively.

Question 2: My final product is off-white, yellow, or even brown. How do I prevent this discoloration and what does it indicate?

Answer: Discoloration typically points to the presence of oxidative degradation byproducts . The pyridine ring and its hydroxyl substituent are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from the synthesis, or metallic impurities.

Causality & Prevention:

  • Atmospheric Oxygen: Reactions run in open-air flasks are exposed to oxygen, which can lead to the formation of colored impurities, especially at elevated temperatures.

  • Over-oxidation: In syntheses starting from 4-methyl-2-hydroxypyridine via oxidation (e.g., using KMnO₄ or CrO₃), adding the oxidant too quickly or in excess can lead to over-oxidation of the target molecule itself, potentially forming keto or aldehyde derivatives.[5]

  • Solution:

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere of nitrogen or argon. This is crucial for preventing the formation of minor, highly colored oxidative impurities.

    • Controlled Reagent Addition: When using strong oxidizing agents, add them slowly and portion-wise to a cooled reaction mixture to maintain control and prevent temperature spikes that can lead to side reactions.

    • Purification: If discoloration persists, consider treating a solution of the crude product with a small amount of activated charcoal before recrystallization to adsorb colored impurities.

Question 3: I'm struggling with inconsistent results and the appearance of multiple, hard-to-separate impurities in my final product. How can I improve the reaction's selectivity?

Answer: Inconsistent results and multiple byproducts often stem from a lack of control over reaction parameters, particularly pH and reagent stoichiometry. The stability and reactivity of hydroxynicotinic acids are highly dependent on pH.[6][7]

Causality & Prevention:

  • pH Fluctuation: The ionization state of the carboxylic acid and the pyridine nitrogen changes with pH, which can open up different, unwanted reaction pathways.[7] Extreme pH levels, both acidic and basic, can catalyze hydrolysis or other degradation reactions.[7][8]

  • Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction, leading to unexpected side products.

  • Solution:

    • pH Monitoring and Control: If your reaction is sensitive to pH, use a buffered system or monitor and adjust the pH during the workup. Aim to neutralize the reaction mixture carefully and avoid lingering at extreme pH values. Crystallization pH can significantly affect the solid form obtained.[6]

    • High-Purity Reagents: Use reagents and solvents of appropriate purity for synthesis to avoid introducing unknown variables.

    • Stoichiometric Precision: Carefully measure all reagents to ensure correct molar ratios. This is especially critical for strong oxidants or bases where a slight excess can lead to significant byproduct formation.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for this compound? The two most significant degradation pathways are decarboxylation (loss of CO₂), driven by heat, and oxidation , which can lead to colored impurities and byproducts like 2-Keto-4-methylnicotinic acid.[5]

  • What are the ideal storage conditions for the purified compound? To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry, and dark place. For maximum stability, consider storing it under an inert atmosphere (nitrogen or argon).

  • Which analytical techniques are best for assessing purity and identifying degradation products?

    • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product and quantifying impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of unknown impurities, which is crucial for diagnosing degradation pathways (e.g., detecting the mass of the decarboxylated byproduct).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the desired product and can be used to identify the structure of major impurities if they can be isolated.

Key Parameter Summary for Synthesis

For ease of reference, the following table summarizes the critical parameters to control during the synthesis of this compound to minimize degradation.

ParameterRecommended ControlRationale & Potential Issues if Uncontrolled
Temperature Maintain lowest effective temperature; use controlled heating (oil bath); cool to 0-5°C for workup.High temperatures are the primary driver for decarboxylation, leading to significant yield loss.[3]
Atmosphere Use an inert atmosphere (Nitrogen or Argon) throughout the reaction.Prevents oxidation by atmospheric O₂, which causes discoloration and formation of impurities.[5]
pH Maintain pH within a stable range during workup and purification (typically near neutral, unless protonation/deprotonation is required for separation).Extreme pH can catalyze hydrolysis and other side reactions.[7][9] The crystallization and stability of the final product are pH-dependent.[6]
Oxidant Addition Add strong oxidizing agents (e.g., KMnO₄) slowly and in portions to a cooled solution.Prevents localized overheating and over-oxidation of the product, which reduces yield and purity.[5]

Visualizing Degradation and Prevention

To better understand the chemical transformations and the workflow for preventing them, the following diagrams illustrate the key concepts.

A 2-Hydroxy-4-methylnicotinic Acid (Target Molecule) B Tautomerization A->B Equilibrium E Oxidation Products (e.g., 2-Keto-4-methylnicotinic acid) A->E Oxidants / Air (Minor Pathway) C β-Keto Tautomer (4-methyl-2-oxo-1H-pyridine-3-carboxylic acid) B->C D Decarboxylation Product (4-Methyl-2-hydroxypyridine + CO₂) C->D Heat / H⁺ (Major Pathway)

Caption: Primary degradation pathways of this compound.

Start Start: Starting Materials & Solvents N2 1. Purge Reactor with Inert Gas (N₂/Ar) Start->N2 Temp 2. Cool Reaction Mixture (e.g., 0-10°C) N2->Temp Add 3. Controlled Reagent Addition (e.g., Oxidant) Temp->Add Monitor 4. Monitor Reaction (TLC / LC-MS) Add->Monitor Workup 5. Cooled, pH-Controlled Workup (Quench & Extraction) Monitor->Workup Reaction Complete Purify 6. Purification (e.g., Recrystallization) Workup->Purify End Final Product: High Purity & Yield Purify->End

References

Technical Support Center: Catalyst Selection for 2-Hydroxy-4-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common issues encountered during synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and which catalysts are recommended?

A1: The two most established methods for synthesizing this compound are the oxidation of 4-methyl-2-hydroxypyridine and the carboxylation of 4-methyl-2-hydroxypyridine.[1]

  • Oxidation Route: This method involves the oxidation of 4-methyl-2-hydroxypyridine. For industrial-scale production, palladium (Pd) and platinum (Pt) catalysts are often employed to improve reaction rates and selectivity.[1] In a laboratory setting, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are common.[1]

  • Carboxylation Route: This alternative pathway involves the direct carboxylation of 4-methyl-2-hydroxypyridine with high-pressure carbon dioxide (CO₂) in the presence of a strong base, such as sodium hydroxide.[1]

Q2: My reaction yield is lower than expected. What are the potential causes and how can I troubleshoot this?

A2: Low yields can be attributed to several factors, including incomplete reactions, suboptimal reagent quality, catalyst deactivation, or the formation of side products.[2]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2] If the reaction has stalled, consider moderately increasing the temperature or extending the reaction time.[2]

  • Suboptimal Reagents: Ensure all starting materials and solvents are pure and, if necessary, anhydrous, as contaminants can interfere with the reaction.[2]

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or structural changes.[2][3] Consider using a fresh batch of catalyst for subsequent experiments.

  • Side Reactions: Optimize reaction conditions such as temperature, pressure, and solvent to minimize the formation of byproducts.[2]

Q3: I'm observing significant byproduct formation. How can I improve the selectivity of my synthesis?

A3: Improving selectivity is crucial for a successful synthesis. The choice of reagents and catalysts plays a significant role. For instance, in oxidation reactions, the choice of oxidizing agent can greatly influence the outcome. Industrial processes often utilize highly selective palladium and platinum catalysts.[1] Fine-tuning reaction parameters like temperature, pressure, and reactant concentrations can also help favor the desired reaction pathway.

Q4: My catalyst seems to have deactivated. What are the common causes of catalyst deactivation and how can it be prevented?

A4: Catalyst deactivation is a common issue in industrial and laboratory settings. The primary causes are poisoning, fouling (coking), and thermal degradation (sintering).[3][4][5][6]

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][5] Using high-purity reactants is the best preventative measure.

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[3][5] This can sometimes be reversed by catalyst regeneration through controlled oxidation.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[4][5] Operating at the lowest effective temperature can help mitigate this. The presence of water can also accelerate sintering.[3][4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.

Issue 1: Inconsistent results between batches.
Potential Cause Troubleshooting Steps Scientific Rationale
Variability in Starting Material Purity 1. Analyze the purity of 4-methyl-2-hydroxypyridine from different batches using techniques like NMR or GC-MS. 2. Purify the starting material if significant impurities are detected.Impurities can act as catalyst poisons or participate in side reactions, leading to inconsistent yields and product profiles.
Inconsistent Catalyst Activity 1. If preparing your own catalyst, ensure the preparation protocol is followed precisely each time. 2. For commercial catalysts, purchase from a reliable supplier and consider ordering a larger single lot to minimize batch-to-batch variation.The activity of a heterogeneous catalyst is highly dependent on its preparation method, which influences properties like particle size and surface area.
Atmospheric Moisture Contamination 1. Use dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Certain catalysts and reagents are sensitive to moisture, which can lead to hydrolysis or other unwanted reactions.
Issue 2: Difficulty in separating the product from the catalyst.
Potential Cause Troubleshooting Steps Scientific Rationale
Fine Catalyst Particles 1. Use a finer filter paper or a membrane filter for filtration. 2. Centrifugation followed by decantation of the supernatant can also be effective.Very fine catalyst particles can pass through standard filter media, leading to product contamination.
Product Adsorption onto Catalyst 1. Wash the filtered catalyst with a small amount of a suitable solvent in which the product is soluble but the catalyst is not. 2. Consider adjusting the pH of the solution to decrease the product's affinity for the catalyst surface.The product can adsorb onto the high surface area of the catalyst, leading to lower isolated yields.

Experimental Protocols

Protocol 1: General Procedure for Oxidation of 4-Methyl-2-hydroxypyridine

This protocol is a general guideline. Specific amounts and conditions should be optimized for your particular setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-hydroxypyridine in a suitable acidic solvent.

  • Catalyst Addition: If using a heterogeneous catalyst like Pd/C, add it to the mixture.

  • Reagent Addition: Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the reaction mixture while monitoring the temperature.

  • Reaction Monitoring: Track the progress of the reaction using TLC or HPLC.

  • Workup: Once the reaction is complete, filter off the catalyst (if applicable). Quench any remaining oxidizing agent.

  • Purification: Extract the product into a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Diagram: Synthetic Pathway and Potential Issues

G cluster_main_path Main Synthetic Route cluster_issues Potential Issues Start 4-Methyl-2-hydroxypyridine Oxidation Oxidation (e.g., KMnO4, Pd/C) Start->Oxidation Oxidizing Agent, Catalyst Product This compound Oxidation->Product LowYield Low Yield Oxidation->LowYield Incomplete Reaction, Reagent Issues Byproducts Byproduct Formation Oxidation->Byproducts Suboptimal Conditions Deactivation Catalyst Deactivation Oxidation->Deactivation Poisoning, Sintering

Caption: Synthetic pathway for this compound and common issues.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 2-Hydroxy-4-methylnicotinic Acid and Nicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological effects of 2-Hydroxy-4-methylnicotinic acid and its parent compound, nicotinic acid. Drawing upon available experimental data, we will delve into their respective mechanisms of action, potential therapeutic applications, and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Introduction: A Tale of Two Nicotinates

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in treating dyslipidemia.[1] Its ability to modulate lipid profiles has made it a cornerstone in the management of cardiovascular diseases.[2] Beyond its metabolic roles, nicotinic acid is increasingly recognized for its diverse biological activities, including potent anti-inflammatory effects.[3]

This compound is a derivative of nicotinic acid.[4] As with many derivative compounds, the addition of hydroxyl and methyl groups to the pyridine ring is anticipated to alter its physicochemical properties, potentially influencing its biological activity, potency, and side-effect profile. This guide will explore the current understanding of both compounds, highlighting areas where their biological effects may converge or diverge.

I. Comparative Analysis of Biological Effects

A. Anti-inflammatory Activity

Nicotinic Acid:

The anti-inflammatory properties of nicotinic acid are well-documented and are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][5] This receptor is expressed on various immune cells, including monocytes and macrophages.[3] Upon binding, nicotinic acid initiates a signaling cascade that leads to the suppression of pro-inflammatory mediators.

Experimental evidence demonstrates that nicotinic acid can significantly reduce the secretion of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in human monocytes stimulated with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[3][5] This inhibition of the inflammatory response is achieved, in part, through the modulation of the NF-κB signaling pathway.[3]

This compound:

Information regarding the anti-inflammatory effects of this compound is more limited. However, available data suggests that it also possesses anti-inflammatory potential. Studies indicate that this derivative can inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in various cell models.[4] The precise mechanism of action, including its interaction with GPR109A, requires further elucidation. A direct comparative study on the potency of these two compounds in inhibiting inflammatory responses has yet to be published.

Table 1: Comparison of Reported Anti-inflammatory Effects

FeatureNicotinic AcidThis compound
Primary Mechanism GPR109A receptor agonism[3][5]Proposed inhibition of pro-inflammatory mediators[4]
Effect on Cytokines ↓ TNF-α, ↓ IL-6, ↓ MCP-1[3][5]↓ TNF-α, ↓ IL-1β, ↓ IL-6[4]
Supporting Evidence Extensive in vitro and in vivo data[1][3][5]Preliminary in vitro data[4]
B. Antimicrobial Activity

Nicotinic Acid:

While primarily known for its metabolic and anti-inflammatory roles, nicotinic acid and its derivatives have also been investigated for their antimicrobial properties.[6] Some studies have shown that nicotinic acid can inhibit the growth of certain bacteria and may interfere with biofilm formation.[7] However, it is not typically considered a primary antimicrobial agent.

This compound:

Emerging research highlights the potential of this compound as an antimicrobial agent.[4] Studies have reported its efficacy against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[4] The proposed mechanism may involve the disruption of bacterial cell wall synthesis.[4] Further research is necessary to determine its spectrum of activity and to compare its potency against that of nicotinic acid and established antibiotics.

Table 2: Comparison of Reported Antimicrobial Effects

FeatureNicotinic AcidThis compound
Reported Activity Antibacterial and anti-biofilm properties[7]Antibacterial activity against E. coli and S. aureus[4]
Proposed Mechanism Not fully elucidatedPotential disruption of bacterial cell wall synthesis[4]
Supporting Evidence Limited studies[6][7]Emerging in vitro data[4]

II. Mechanistic Insights: Signaling Pathways and Molecular Interactions

The primary mechanism of action for nicotinic acid's therapeutic effects is its interaction with the GPR109A receptor. The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. In immune cells, this receptor activation is linked to its anti-inflammatory effects.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA2 Receptor) Gi Gi Protein GPR109A->Gi Activates NA Nicotinic Acid NA->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits Inflammation ↓ Inflammation (Immune Cells) Gi->Inflammation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Adipocytes) PKA->Lipolysis

Caption: Nicotinic acid signaling pathway via the GPR109A receptor.

For this compound, the precise molecular targets and signaling pathways are still under investigation. It is plausible that its anti-inflammatory effects could also be mediated through GPR109A, potentially with a different binding affinity or efficacy. Its antimicrobial action likely involves distinct bacterial-specific targets.

III. Experimental Protocols for Comparative Evaluation

To directly compare the biological effects of this compound and nicotinic acid, standardized experimental protocols are essential. Below are representative methodologies for assessing their anti-inflammatory and antimicrobial activities.

A. In Vitro Anti-inflammatory Activity: Cytokine Release Assay

This protocol details a method to quantify the inhibitory effect of the test compounds on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated immune cells.

Cytokine_Assay_Workflow start Start cell_culture 1. Culture Immune Cells (e.g., PBMCs or Macrophages) start->cell_culture treatment 2. Pre-incubate cells with Test Compounds (Nicotinic Acid or Derivative) cell_culture->treatment stimulation 3. Stimulate with LPS treatment->stimulation incubation 4. Incubate for 24-48 hours stimulation->incubation collection 5. Collect Supernatant incubation->collection elisa 6. Quantify Cytokines (TNF-α, IL-6) using ELISA collection->elisa end End elisa->end

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Hydroxy-4-methylnicotinic acid and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide delves into their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, supported by experimental data and detailed protocols.

Introduction: The Versatile Scaffold of this compound

This compound (2-HMNA) is a pyridine derivative that has emerged as a versatile scaffold in medicinal chemistry.[1] Its structure, featuring a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 4-position of the pyridine ring, provides a unique combination of electronic and steric properties that contribute to its diverse biological activities.[1] These activities include antimicrobial effects against various pathogens and anti-inflammatory properties through the inhibition of pro-inflammatory mediators.[1] Furthermore, the core structure of 2-hydroxynicotinic acid is a key pharmacophore in the design of inhibitors for enzymes such as hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), which are therapeutic targets for anemia and ischemic diseases.[2][3]

This guide will explore the known biological activities of 2-HMNA and its analogs, present a comparative analysis of their structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine ring. This section provides a comparative overview of their antimicrobial, anti-inflammatory, and HIF-PHD inhibitory activities.

Antimicrobial Activity

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coliGram-negative50[1]
Staphylococcus aureusGram-positive25[1]
Bacillus subtilisGram-positive30[1]

The structure-activity relationship for the antimicrobial activity of the broader class of 2-pyridone-3-carboxylic acid derivatives, to which 2-HMNA belongs, has been explored. Studies on related compounds have shown that modifications at various positions of the pyridine ring can significantly impact their antibacterial efficacy. For instance, the introduction of bulky substituents can either enhance or diminish activity depending on the target bacteria.[4] Molecular docking studies on similar scaffolds suggest that these compounds may exert their antibacterial effect by interacting with key bacterial enzymes like DNA gyrase.[4]

Anti-inflammatory Activity

For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their anti-inflammatory activities.[5] The results indicated that the nature of the substituent on the phenyl ring plays a crucial role in determining the potency. Compounds with a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory profiles.[5] This suggests that lipophilic and electron-withdrawing groups at specific positions can enhance the anti-inflammatory effects of the nicotinic acid scaffold.

The proposed mechanism for the anti-inflammatory action of these compounds involves the inhibition of key inflammatory mediators. The following diagram illustrates the general signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Expression Inflammation Inflammation Cytokines->Inflammation Analogs 2-HMNA Analogs Analogs->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-HMNA analogs.

HIF Prolyl Hydroxylase (HIF-PHD) Inhibition

The 2-hydroxypyridine-3-carboxylic acid scaffold is a known inhibitor of HIF prolyl hydroxylases (PHDs).[2] These enzymes are responsible for the degradation of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen.[3] By inhibiting PHDs, these compounds can stabilize HIF, leading to the transcription of genes involved in erythropoiesis and angiogenesis.[3][6]

While specific SAR data for 2-HMNA analogs as HIF-PHD inhibitors is limited, studies on structurally related 4-hydroxypyrimidine derivatives provide valuable comparative insights. These studies have shown that the nature of the substituent at the C-5 position of the pyrimidine ring significantly influences the inhibitory potency.[2] For example, the introduction of a biphenyl group at this position can lead to potent inhibition by occupying a hydrophobic pocket in the enzyme's active site.[2]

The general mechanism of HIF-PHD inhibition is illustrated below:

hif_phd_inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIFa_hydroxylation HIF-α Hydroxylation PHD_active->HIFa_hydroxylation HIFa_degradation HIF-α Degradation HIFa_hydroxylation->HIFa_degradation PHD_inhibited PHD (Inhibited) HIFa_stabilization HIF-α Stabilization PHD_inhibited->HIFa_stabilization Gene_transcription Gene Transcription (e.g., EPO) HIFa_stabilization->Gene_transcription Analogs 2-HMNA Analogs Analogs->PHD_active Inhibits

Caption: Mechanism of HIF-α stabilization by 2-HMNA analog-mediated PHD inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][9]

Materials:

  • Test compound (this compound analog)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in CAMHB to achieve the desired starting concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. Add 200 µL of the highest concentration of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (inoculum without compound), and well 12 serves as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

mic_workflow start Start prep_compound Prepare Test Compound Stock start->prep_compound prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

tnf_il6_workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells treat_compound Treat with Test Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant elisa Perform TNF-α and IL-6 ELISA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data end End analyze_data->end

Caption: Workflow for TNF-α and IL-6 Inhibition Assay.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight the importance of the 2-hydroxypyridine-3-carboxylic acid scaffold and the significant influence of substituents on their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The provided experimental protocols offer a foundation for the further evaluation and development of these compounds as potential therapeutic agents. Future research focused on the systematic synthesis and evaluation of 2-HMNA analogs is warranted to fully elucidate their therapeutic potential and to design novel compounds with enhanced potency and selectivity.

References

A Researcher's Guide to Validating the Mechanism of Action of 2-Hydroxy-4-methylnicotinic Acid as a Potential HIF Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4-methylnicotinic acid is a pyridine derivative with reported anti-inflammatory and antimicrobial properties.[1] While its precise molecular mechanisms are not fully elucidated, its structural resemblance to the core scaffold of known Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors warrants a thorough investigation into this pathway as a potential mechanism of action. This guide provides a comprehensive framework for researchers to validate this hypothesis, comparing the experimental workflow and potential data outcomes with established HIF-PH inhibitors like Roxadustat, Vadadustat, and Daprodustat.

HIF-1α is a key transcription factor that responds to cellular hypoxia. Under normoxic conditions, it is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and proteasomal degradation.[2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[2][3][4] HIF-PH inhibitors mimic this hypoxic state by inhibiting PHD enzymes.[5][6][7]

This guide will walk you through a logical, multi-step experimental approach to determine if this compound acts as a HIF-PH inhibitor. We will delve into the causality behind each experimental choice, provide detailed protocols, and present data in a comparative context.

Proposed Signaling Pathway and Validation Workflow

The central hypothesis is that this compound inhibits PHD enzymes, leading to the stabilization of HIF-1α and subsequent activation of its target genes. The following diagram illustrates this proposed pathway and the key experimental checkpoints for its validation.

HIF-1a_Pathway_Validation cluster_0 Cellular Environment cluster_1 Experimental Validation 2_HMNA 2-Hydroxy-4- methylnicotinic acid PHD Prolyl Hydroxylase (PHD) 2_HMNA->PHD Inhibition (Hypothesis) HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH Hydroxylated HIF-1α HIF1a_stabilized Stabilized HIF-1α (Nuclear Translocation) HIF1a->HIF1a_stabilized Stabilization Proteasome Proteasomal Degradation HIF1a_OH->Proteasome HIF1a_target_genes HIF-1α Target Genes (e.g., EPO, VEGF) HIF1a_stabilized->HIF1a_target_genes Transcription Activation Biological_Response Biological Response (e.g., Erythropoiesis) HIF1a_target_genes->Biological_Response Assay1 In Vitro PHD Activity Assay Assay1->PHD Measures direct inhibition Assay2 Cellular HIF-1α Stabilization Assay (Western Blot) Assay2->HIF1a_stabilized Detects protein accumulation Assay3 Target Gene Expression Analysis (qPCR) Assay3->HIF1a_target_genes Quantifies downstream effect Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Normalization Detection->Analysis

References

A Comparative Analysis of Synthetic Routes to 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-Hydroxy-4-methylnicotinic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying chemical principles, practical considerations, and expected outcomes of each approach.

Introduction

This compound, a substituted pyridine derivative, presents a unique synthetic challenge due to the electronic nature of the pyridine ring and the desired substitution pattern. The selection of an appropriate synthetic strategy depends on several factors, including the desired scale of production, availability of starting materials, and the required purity of the final product. This guide will explore three primary synthetic pathways: the direct oxidation of 4-methyl-2-hydroxypyridine, the carboxylation of 4-methyl-2-hydroxypyridine via a Kolbe-Schmitt type reaction, and a multi-step approach involving the synthesis and subsequent hydrolysis of 2-methylnicotinate. A fourth potential route, the Hantzsch pyridine synthesis, will also be discussed as a versatile method for constructing the pyridine ring system.

Method 1: Oxidation of 4-Methyl-2-hydroxypyridine

This classical approach involves the direct oxidation of the methyl group of 4-methyl-2-hydroxypyridine to a carboxylic acid. This transformation typically employs strong oxidizing agents.

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring is a well-established transformation. The reaction proceeds through a series of oxidative steps, often involving a benzylic radical or a manganate ester intermediate when using potassium permanganate. The electron-donating nature of the hydroxyl group on the pyridine ring can influence the reactivity of the methyl group. For industrial-scale synthesis, catalytic methods using transition metals like palladium or platinum are often favored to improve efficiency and selectivity.

Experimental Protocol: Oxidation with Potassium Permanganate

A detailed experimental protocol for the oxidation of 4-methyl-2-hydroxypyridine is as follows:

  • Dissolution: 4-methyl-2-hydroxypyridine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Addition of Oxidant: A solution of potassium permanganate is added portion-wise to the reaction mixture, maintaining the temperature between 25-60°C.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Performance Data
ParameterValueReference
Starting Material4-Methyl-2-hydroxypyridine[1]
Key ReagentsPotassium permanganate, Sodium hydroxide[1]
Reaction Conditions25-60°C, acidic workup[1]
Yield60-75%[1]
PurityHigh, requires recrystallization[1]

Workflow Diagram

Oxidation_Workflow start Start: 4-Methyl-2-hydroxypyridine dissolution Dissolve in aq. NaOH start->dissolution oxidation Add KMnO4 (25-60°C) dissolution->oxidation monitoring Monitor by TLC oxidation->monitoring workup Filter MnO2, Acidify filtrate monitoring->workup purification Recrystallize workup->purification end End: this compound purification->end

Caption: Workflow for the oxidation of 4-methyl-2-hydroxypyridine.

Method 2: Carboxylation of 4-Methyl-2-hydroxypyridine (Kolbe-Schmitt Type Reaction)

This method introduces a carboxyl group directly onto the pyridine ring of 4-methyl-2-hydroxypyridine using carbon dioxide under pressure, in a reaction analogous to the Kolbe-Schmitt synthesis of salicylic acid.[2]

Mechanistic Rationale

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] In this case, the hydroxyl group of 4-methyl-2-hydroxypyridine is deprotonated by a strong base to form a pyridinoxide anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of CO2. The reaction is typically carried out at elevated temperatures and pressures to facilitate the carboxylation. The regioselectivity of the carboxylation can be influenced by the choice of cation and reaction conditions.

Experimental Protocol: Kolbe-Schmitt Carboxylation

A representative protocol for this carboxylation is as follows:

  • Formation of the Pyridinoxide: 4-methyl-2-hydroxypyridine is treated with a strong base, such as sodium hydroxide, to form the sodium salt.

  • Carboxylation: The dried sodium salt is placed in a high-pressure autoclave, and carbon dioxide is introduced at high pressure (e.g., >100 atm). The reactor is then heated to a high temperature (e.g., >100°C).

  • Reaction Monitoring: The reaction is typically run for a set period, after which the pressure and temperature are reduced.

  • Workup: The solid reaction product is dissolved in water and acidified with a mineral acid to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Performance Data
ParameterValueReference
Starting Material4-Methyl-2-hydroxypyridine[1]
Key ReagentsCarbon dioxide, Sodium hydroxide[1]
Reaction ConditionsHigh temperature (>100°C), High pressure[1]
YieldModerate to high[1]
PurityGood, requires purification[1]

Workflow Diagram

Carboxylation_Workflow start Start: 4-Methyl-2-hydroxypyridine salt_formation Form sodium salt with NaOH start->salt_formation carboxylation React with CO2 (High T, High P) salt_formation->carboxylation workup Dissolve in water, Acidify carboxylation->workup purification Recrystallize workup->purification end End: this compound purification->end

Caption: Workflow for the carboxylation of 4-methyl-2-hydroxypyridine.

Method 3: Multi-step Synthesis via 2-Methylnicotinate

This approach involves the initial synthesis of a 2-methylnicotinate ester, followed by hydrolysis to the desired carboxylic acid. A patented method describes the synthesis of the ester from 1,1,3,3-tetramethoxypropane and a β-aminocrotonic acid ester.

Mechanistic Rationale

This synthesis first constructs the pyridine ring through a condensation reaction. 1,1,3,3-tetramethoxypropane, upon treatment with acid, generates malondialdehyde in situ. This then reacts with a β-aminocrotonic acid ester in a cyclocondensation reaction to form the substituted pyridine ring of the 2-methylnicotinate. The final step is a standard ester hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Experimental Protocol: Synthesis and Hydrolysis

Part A: Synthesis of 2-Methylnicotinate (adapted from patent literature)[3]

  • In situ Aldehyde Formation: 1,1,3,3-tetramethoxypropane is reacted with an acid (e.g., hydrochloric acid) in an aqueous system at 40-50°C.

  • Condensation: The resulting solution is reacted with a β-aminocrotonic acid ester in an alcohol solvent at 50-60°C.

  • Workup and Purification: The reaction mixture is concentrated, neutralized, and extracted with an organic solvent. The product is then purified by distillation.

Part B: Hydrolysis of 2-Methylnicotinate

  • Hydrolysis: The 2-methylnicotinate ester is heated under reflux with an aqueous acid (e.g., hydrochloric acid).[4]

  • Isolation: After cooling, the product crystallizes and is collected by filtration.

  • Purification: The crude product can be recrystallized to achieve high purity.

Performance Data
ParameterValueReference
Starting Materials1,1,3,3-tetramethoxypropane, β-aminocrotonic acid ester[3]
Key ReagentsAcid (for both steps), Alcohol[3][4]
Reaction ConditionsStepwise heating (40-60°C), then reflux[3][4]
Yield>65-70% (for ester)[3]
Purity>98% (for ester)[3]

Workflow Diagram

Multistep_Workflow start Start: 1,1,3,3-Tetramethoxypropane aldehyde_formation Acid-catalyzed formation of malondialdehyde start->aldehyde_formation condensation Condensation with β-aminocrotonic acid ester aldehyde_formation->condensation ester Intermediate: 2-Methylnicotinate condensation->ester hydrolysis Acid-catalyzed hydrolysis ester->hydrolysis end End: this compound hydrolysis->end

Caption: Multi-step synthesis via a 2-methylnicotinate intermediate.

Method 4: Hantzsch Pyridine Synthesis (A Potential Alternative)

The Hantzsch pyridine synthesis is a versatile and widely used method for the preparation of dihydropyridines, which can then be oxidized to pyridines.[1] This multi-component reaction offers a convergent approach to constructing the pyridine ring.

Mechanistic Rationale

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate).[1][5] The mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form a dihydropyridine. A subsequent oxidation step leads to the aromatic pyridine ring.[6] To synthesize this compound via this route, appropriate starting materials that would lead to the desired substitution pattern would need to be selected, followed by oxidation of the resulting dihydropyridine and potential functional group manipulations.

Feasibility and Considerations

While a direct, one-pot Hantzsch synthesis of this compound is not commonly reported, the principles of this reaction could be applied to construct a similarly substituted pyridine ring, which could then be converted to the target molecule. This would likely involve a multi-step process and would require significant optimization.

Comparative Summary and Conclusion

FeatureOxidation of 4-Methyl-2-hydroxypyridineCarboxylation of 4-Methyl-2-hydroxypyridineMulti-step Synthesis via 2-Methylnicotinate
Starting Materials Readily availableReadily availableMore complex starting materials
Number of Steps OneOneMultiple
Reaction Conditions Moderate temperature, atmospheric pressureHigh temperature, high pressureModerate temperatures, atmospheric pressure
Key Reagents Strong oxidizing agentsCarbon dioxide, strong baseAcids, organic solvents
Yield Good (60-75%)Moderate to highGood (>65%)
Purity Requires purificationRequires purificationHigh purity reported for intermediate
Scalability Scalable, with catalytic optionsRequires specialized high-pressure equipmentScalable, but multi-step
Safety/Environmental Use of strong oxidantsHigh pressure operationsUse of organic solvents

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the researcher or organization.

  • The oxidation of 4-methyl-2-hydroxypyridine offers a straightforward, one-step procedure with good yields, making it a suitable choice for laboratory-scale synthesis. The use of catalytic oxidation in industrial settings can enhance its efficiency and sustainability.

  • The carboxylation of 4-methyl-2-hydroxypyridine is also a direct, one-step method that can provide good yields. However, the requirement for high-pressure equipment may limit its accessibility for some laboratories, though it is a viable industrial route.

  • The multi-step synthesis via 2-methylnicotinate provides a high-purity intermediate and good overall yields. While it involves more steps, the milder reaction conditions and avoidance of high-pressure apparatus make it an attractive option.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy for obtaining this compound.

References

Comparative Efficacy of 2-Hydroxy-4-methylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of 2-Hydroxy-4-methylnicotinic acid, a key metabolite of the broad-spectrum antifungal agent Ciclopirox. As direct research on this metabolite is emerging, this document synthesizes information from its parent compound to infer potential mechanisms and provides detailed protocols for its evaluation in various cell lines. This guide is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial and therapeutic agents.

Introduction: The Metabolic Context of this compound

This compound is a metabolite of Ciclopirox, a synthetic hydroxypyridone derivative with a well-established profile as an antifungal agent.[1][2] Ciclopirox and its olamine salt, Ciclopirox Olamine, are utilized in dermatology for treating a range of fungal infections.[1][2] Unlike azole antifungals that target ergosterol synthesis, Ciclopirox's efficacy stems from a distinct mechanism of action, making it a valuable tool against resistant fungal strains.[3][4] The primary metabolic route for Ciclopirox is glucuronidation, with the resulting glucuronide conjugate being the main form excreted.[5][6][7] However, other metabolic pathways, including oxidative metabolism by cytochrome P450 enzymes, can lead to the formation of hydroxylated metabolites like this compound.[8] Understanding the biological activity of these metabolites is crucial for a complete picture of Ciclopirox's in vivo effects and for exploring their potential as independent therapeutic agents.

Mechanism of Action: Inferences from the Parent Compound

The primary mechanism of action of Ciclopirox is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[4][5][7] This sequestration of essential co-factors inhibits metal-dependent enzymes that are critical for cellular processes in fungal cells, including mitochondrial electron transport and energy production.[1][5] This disruption of cellular metabolism and membrane integrity leads to fungal cell death.[1][9]

Given its structural relationship to Ciclopirox, it is hypothesized that this compound may also possess iron-chelating properties. The presence of hydroxyl and carboxyl groups in its structure could facilitate the binding of metal ions, potentially inhibiting iron-dependent enzymes in a manner similar to its parent compound.[10] Further research is warranted to confirm this hypothesis and to determine the binding affinity and specificity of this compound for various metal ions.

Diagram of Ciclopirox Metabolism:

G Ciclopirox Ciclopirox Glucuronidation Glucuronidation (Major Pathway) Ciclopirox->Glucuronidation Oxidative_Metabolism Oxidative Metabolism (Minor Pathway) (Cytochrome P450) Ciclopirox->Oxidative_Metabolism Ciclopirox_Glucuronide Ciclopirox Glucuronide (Inactive Metabolite) Glucuronidation->Ciclopirox_Glucuronide 2_Hydroxy_4_methylnicotinic_acid This compound (Active Metabolite?) Oxidative_Metabolism->2_Hydroxy_4_methylnicotinic_acid

Caption: Metabolic pathways of Ciclopirox.

Comparative Efficacy Data: Current Landscape and Future Directions

Direct comparative studies on the efficacy of this compound versus Ciclopirox in different cell lines are not extensively available in the current literature. The majority of research has focused on the antifungal and antibacterial properties of the parent drug. Ciclopirox has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as Gram-positive and Gram-negative bacteria.[1][4][9]

To address the gap in knowledge regarding the efficacy of this compound, a systematic evaluation in a panel of relevant cell lines is necessary. The following table outlines a proposed panel of cell lines for such a comparative study, based on the known activity of Ciclopirox.

Cell Line CategoryExample Cell LinesRationale
Dermatophytes Trichophyton rubrumCommon causative agent of fungal skin and nail infections.
Trichophyton mentagrophytesAnother prevalent dermatophyte in clinical settings.
Yeasts Candida albicansA major human fungal pathogen, known for causing opportunistic infections.
Malassezia furfurAssociated with various skin conditions, including dandruff.
Bacteria Staphylococcus aureusA common Gram-positive bacterium, including resistant strains.
Escherichia coliA representative Gram-negative bacterium.
Human Cell Lines HeLa (Cervical Cancer)To assess general cytotoxicity and potential anticancer effects.
FibroblastsTo evaluate effects on normal, non-cancerous cells.

Experimental Protocols for Efficacy Assessment

To facilitate research in this area, detailed protocols for key experiments are provided below. These protocols are designed to be self-validating and to provide robust, quantitative data for comparing the efficacy of this compound with Ciclopirox and other relevant compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal and Antibacterial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum:

    • For fungi, grow cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and prepare a spore suspension in sterile saline. Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL.

    • For bacteria, grow cultures in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in the assay medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and Ciclopirox in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 28-30°C for 48-72 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability Assay (MTT Assay) for Cytotoxicity in Human Cell Lines

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed human cell lines (e.g., HeLa, fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and a positive control cytotoxic agent for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram of Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Efficacy Testing cluster_3 Data Analysis Compound_A This compound Serial_Dilutions Serial Dilutions Compound_A->Serial_Dilutions Compound_B Ciclopirox (Control) Compound_B->Serial_Dilutions Cell_Lines Panel of Cell Lines (Fungal, Bacterial, Human) MIC_Assay MIC Assay (Antimicrobial) Cell_Lines->MIC_Assay MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay Serial_Dilutions->MIC_Assay Serial_Dilutions->MTT_Assay IC50_Calculation IC50/MIC Determination MIC_Assay->IC50_Calculation MTT_Assay->IC50_Calculation Comparative_Analysis Comparative Efficacy Analysis IC50_Calculation->Comparative_Analysis

Caption: Workflow for comparative efficacy testing.

Conclusion and Future Perspectives

While this compound remains a relatively understudied metabolite of Ciclopirox, its structural similarity to the parent compound suggests a potential for biological activity, particularly as an iron-chelating agent. The lack of direct comparative efficacy data presents a clear opportunity for further research. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the antimicrobial and cytotoxic properties of this compound in a variety of cell lines.

Future studies should focus on elucidating the precise mechanism of action of this metabolite, including its metal-binding properties and its effects on key cellular pathways. A thorough understanding of the pharmacological profile of this compound will not only provide deeper insights into the in vivo activity of Ciclopirox but also potentially unveil a new therapeutic agent with unique properties.

References

A Senior Application Scientist's Guide to Benchmarking 2-Hydroxy-4-methylnicotinic acid Against Known Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of epigenetic drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides an in-depth, technically-focused comparison of 2-Hydroxy-4-methylnicotinic acid, a compound of emerging interest, against well-established inhibitors of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. As researchers and drug development professionals, understanding the nuances of inhibitor potency, selectivity, and mechanism of action is critical for advancing promising lead compounds.

This compound, also known as 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid, bears structural resemblance to 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the JMJD2 histone demethylases[1][2][3]. This structural similarity provides a strong rationale for investigating its potential as a modulator of this important class of epigenetic enzymes. The JMJD2 family, which includes JMJD2A, JMJD2B, JMJD2C, and JMJD2D, plays a crucial role in removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/me3 and H3K36me2/me3), thereby influencing chromatin structure and gene expression[4][5][6][7]. Dysregulation of JMJD2 activity has been implicated in various cancers, making these enzymes attractive therapeutic targets[6][7].

This guide will delineate a comprehensive experimental framework to rigorously evaluate the inhibitory potential of this compound. We will benchmark it against two well-characterized inhibitors: the broad-spectrum 2OG analogue 2,4-PDCA and the widely used competitive inhibitor N-Oxalylglycine (NOG) [3][8][9][10][11]. The methodologies described herein are designed to provide a robust and reproducible assessment of inhibitor performance, enabling an objective comparison of their biochemical and potential cellular activities.

Core Experimental Workflow: A Step-by-Step Approach

The following workflow outlines the key experiments required to benchmark this compound against known JMJD2 inhibitors. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Inhibitor Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Activity Assessment A Recombinant JMJD2 Enzyme Expression & Purification B Enzyme Kinetic Characterization (Km for 2-OG and peptide substrate) A->B Provides active enzyme C In Vitro Inhibition Assay (e.g., AlphaScreen, TR-FRET, or MS-based) B->C Establishes baseline enzyme activity D IC50 Determination for Test Compound and Benchmarks C->D Generates dose-response curves E Mechanism of Action Studies (e.g., Lineweaver-Burk plots) D->E Identifies mode of inhibition (competitive, non-competitive, etc.) F Counter-Screening against other 2OG-dependent Oxygenases (e.g., PHD2) E->F Informs selectivity assessment G Profiling against other Histone Demethylase Subfamilies (e.g., KDM6) F->G Assesses off-target effects H Cell-based Assay for Target Engagement (e.g., Cellular Thermal Shift Assay) G->H Guides cellular experiment design I Measurement of Global Histone Methylation Levels (e.g., Western Blot, ELISA) H->I Confirms target modulation in a cellular context

Caption: A comprehensive workflow for benchmarking novel enzyme inhibitors.

Detailed Experimental Protocols

Recombinant JMJD2 Enzyme Expression and Purification

Rationale: High-purity, active enzyme is the foundation of any robust in vitro inhibition study. The use of a well-characterized recombinant enzyme ensures that the observed inhibition is due to direct interaction with the target and not an artifact of a crude lysate.

Protocol:

  • Cloning: Subclone the catalytic domain of human JMJD2A (or another JMJD2 family member) into a suitable expression vector (e.g., pGEX or pET series) containing an N-terminal purification tag (e.g., GST or His6).

  • Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Purify the recombinant protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

  • Quality Control: Assess the purity and concentration of the purified enzyme by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Confirm the enzyme's activity using a standard assay protocol.

In Vitro JMJD2 Inhibition Assay (AlphaScreen-based)

Rationale: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay suitable for high-throughput screening and IC50 determination. It detects the product of the demethylation reaction, providing a quantitative measure of enzyme activity.

Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified JMJD2 enzyme, a biotinylated H3K9me3 peptide substrate, the co-substrate 2-oxoglutarate, and essential co-factors (Fe(II) and ascorbate) in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of this compound, 2,4-PDCA, and N-Oxalylglycine to the reaction wells. Include appropriate controls (no enzyme, no inhibitor).

  • Enzymatic Reaction: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to proceed.

  • Detection: Stop the reaction and add a detection mixture containing an anti-H3K9me2 antibody conjugated to an acceptor bead and streptavidin-coated donor beads.

  • Signal Reading: Incubate the plate in the dark to allow for bead proximity binding. Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the enzyme activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Mechanism of Action Studies

Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insights into how the inhibitor interacts with the enzyme. Given the structural similarity of the test compound to the co-substrate 2-oxoglutarate, a competitive mechanism is hypothesized.

Protocol:

  • Enzyme Kinetics: Perform the in vitro inhibition assay as described above, but with varying concentrations of both the inhibitor and one of the substrates (either 2-oxoglutarate or the peptide substrate), while keeping the other substrate at a saturating concentration.

  • Data Analysis: Generate Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Data Presentation and Comparison

The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate a direct comparison of this compound with the benchmark inhibitors.

CompoundTarget EnzymeIC50 (µM)Mechanism of Action (vs. 2-OG)
This compoundJMJD2AExperimental ValueExperimentally Determined
2,4-PDCAJMJD2AExperimental ValueCompetitive[1][12]
N-Oxalylglycine (NOG)JMJD2AExperimental Value (literature IC50 ≈ 250 µM)[8][10]Competitive[11][13]

Note: The IC50 values for NOG can vary depending on the specific JMJD2 family member and assay conditions.[8][10][11]

Concluding Remarks for the Research Professional

This guide provides a foundational framework for the rigorous biochemical evaluation of this compound as a potential JMJD2 inhibitor. By benchmarking against established compounds like 2,4-PDCA and N-Oxalylglycine, researchers can objectively assess its potency and mechanism of action. The successful execution of these protocols will provide the critical data necessary to determine if this compound warrants further investigation as a novel chemical probe for studying JMJD2 biology or as a starting point for a drug discovery program. Subsequent studies should focus on selectivity profiling against other 2OG-dependent oxygenases and validation of target engagement in a cellular context to build a comprehensive profile of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety of our laboratories and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Hydroxy-4-methylnicotinic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Adherence to these protocols is not merely about compliance; it is a cornerstone of our professional and ethical responsibility.

Foundational Step: Waste Characterization and Hazard Assessment

Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This initial characterization dictates every subsequent step in the waste management lifecycle.

1.1. Reviewing the Safety Data Sheet (SDS)

The SDS is the primary source of information for any chemical. For this compound (CAS No. 38076-81-2), the SDS provides critical data, although it may not always be comprehensive.[1] Key hazards often associated with nicotinic acid derivatives include:

  • Skin and Eye Irritation: Many similar compounds are classified as Category 2 skin and eye irritants.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]

  • Aquatic Toxicity: Some derivatives are classified as harmful to aquatic life, making drain disposal unacceptable.

1.2. Hazardous Waste Determination

According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6]

  • Listed Wastes: this compound is not explicitly on the EPA's P-list or U-list. However, nicotine and its salts are listed as acutely hazardous waste (P075) when they are the sole active ingredient in a discarded commercial chemical product.[7][8]

  • Causality: Due to its structural relation to nicotinic acid, it is imperative to manage this compound with a high degree of caution. As a best practice, This compound waste should be presumed hazardous pending a formal determination by your institution's Environmental Health & Safety (EHS) department. This conservative approach ensures maximum safety and compliance.

On-Site Waste Management: A Step-by-Step Protocol

Proper management begins at the point of generation—the laboratory bench.[9]

Step 1: Select the Appropriate Waste Container The integrity of the primary container is critical to prevent leaks and reactions.

  • Action: Select a container made of chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.

  • Rationale: The container must not react with or be degraded by the chemical waste.[9] For instance, strong acids should not be stored in metal containers.[10] The container must be free of damage and have a secure, leak-proof screw-top cap.[9]

Step 2: Label the Container Before Use Proper labeling is a fundamental requirement by the Occupational Safety and Health Administration (OSHA) and the EPA.[11] It prevents the dangerous practice of adding unknown substances to a container.[12]

  • Action: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full, unabbreviated chemical name: "this compound" .

    • The accumulation start date (the date the first drop of waste enters the container).

    • The specific hazard(s) associated with the waste (e.g., "Irritant").

  • Rationale: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposures or improper mixing of incompatible chemicals.

Step 3: Segregate the Waste Stream The segregation of incompatible chemicals is a critical safety measure to prevent fires, explosions, or the generation of toxic gases.[9][10]

  • Action: Designate a specific container for solid organic chemical waste, separate from other waste streams.

  • Rationale: this compound, as a solid organic acid, must not be mixed with bases, oxidizers, or reactive metals. The following table provides a simplified segregation guide.

Waste CategoryExamplesIncompatible With
Solid Organic Waste This compound, other non-volatile organic solidsStrong Oxidizers, Strong Bases
Aqueous Acid Waste Dilute HCl, H₂SO₄ solutions (pH < 2)Bases, Oxidizers, Cyanides
Aqueous Base Waste Dilute NaOH, KOH solutions (pH > 12.5)Acids, Organic materials
Halogenated Solvents Dichloromethane, ChloroformNon-halogenated Solvents, Reactive Metals
Non-Halogenated Solvents Acetone, Ethanol, HexanesHalogenated Solvents, Oxidizers
Strong Oxidizers Nitric Acid, PeroxidesFlammable Solvents, Organic Materials

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]

  • Action: Keep the labeled, sealed waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.

  • Rationale: The SAA framework minimizes the movement of hazardous waste within the facility and ensures that those who generated the waste oversee its proper initial storage.[11] Containers in the SAA must be kept closed except when actively adding waste.[13]

The Disposal Workflow: From Lab to Final Disposition

The journey of chemical waste from the lab bench to its final, safe disposal is a regulated and documented process. The workflow ensures that the waste is handled safely at every stage and that a clear chain of custody is maintained.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal Gen Waste Generation (this compound) Char Characterize Waste (Consult SDS & EHS) Gen->Char Step 1 Contain Select & Label Compatible Container Char->Contain Step 2 Seg Segregate from Incompatibles Contain->Seg Step 3 SAA Store in SAA (Keep Container Closed) Seg->SAA Step 4 Full Container Full? SAA->Full Monitor Full->SAA No Pickup Request EHS Waste Pickup Full->Pickup Yes Transport Licensed Hauler Transportation Pickup->Transport Dispose Final Disposition (e.g., Permitted Incineration) Transport->Dispose

Caption: The regulated workflow for hazardous chemical waste disposal.

Prohibited Disposal Methods: Actions to Avoid

To ensure safety and environmental protection, the following disposal methods are strictly forbidden.

  • DO NOT Dispose Down the Drain: Sewer disposal is prohibited for most laboratory chemicals. Compounds like this compound can be harmful to aquatic organisms and may interfere with wastewater treatment processes.

  • DO NOT Dispose in Regular Trash: Disposing of chemical waste in the municipal solid waste stream is illegal and poses a significant risk to sanitation workers and the environment.[9]

  • DO NOT Use Unmarked Containers: Never use a food container, beaker, or any unlabeled vessel for waste accumulation.[12]

  • DO NOT Overfill Containers: Leave adequate headspace (at least 10%) to allow for vapor expansion and prevent spills.[10]

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, a swift and correct response is crucial.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eyes: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention for all eye exposures.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Sweep the absorbed material into a designated waste container. Label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. The proper management of chemical waste is a direct reflection of our commitment to scientific excellence and environmental stewardship.

References

Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2-Hydroxy-4-methylnicotinic acid (CAS No: 38076-81-2). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, offering a framework for a proactive safety culture. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the material's hazards.

Immediate Hazard Assessment: Understanding the Risks

This compound is a solid, crystalline powder.[1] The primary routes of occupational exposure are inhalation of dust particles and direct contact with the skin and eyes. Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2/2A): Causes serious, potentially damaging eye irritation.[1][2]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[1][2][3]

These classifications dictate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Directive: Mandatory PPE for this compound

Handling this compound requires a multi-layered PPE strategy. The following are the minimum requirements for any procedure involving the solid form or solutions of this compound.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required.[4][5][6] Standard safety glasses with side shields do not provide an adequate seal to protect against fine dust particles or splashes and are therefore insufficient.[5][6]

  • High-Risk Scenarios: When handling large quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical splash goggles.[5][7] The face shield provides a secondary barrier for the entire face.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves are mandatory.[2] There is no single glove material that protects against all chemicals indefinitely.[6] For this compound, a common laboratory solid with moderate hazards, the following protocol is recommended:

  • Material: Disposable nitrile gloves are the minimum requirement for incidental contact.[5]

  • Inspection: Always inspect gloves for tears or punctures before use.[7][8]

  • Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of immediately as chemical waste. Do not wear gloves outside of the laboratory area.[4][6]

Body Protection: Shielding Skin and Clothing

Full-length pants and closed-toe shoes are a baseline requirement in any laboratory setting.[4][5]

  • Lab Coat: A properly fitted, buttoned lab coat must be worn at all times to protect against spills and dust.[4][9]

  • Material: A standard cotton or polyester/cotton blend is sufficient for handling this solid. If working with large quantities of solutions, consider a fluid-resistant lab coat.

  • Dedicated Use: Lab coats used while handling this chemical should be considered contaminated and should not be worn in non-laboratory areas.[6]

Respiratory Protection: Mitigating Inhalation Risk

Because this compound is a dust that may cause respiratory irritation, all handling of the solid powder must be performed within a certified chemical fume hood or other ventilated enclosure to minimize airborne particles.[2][10]

  • Standard Operations: When working exclusively within a fume hood, additional respiratory protection is typically not required.[1]

  • Emergency or High-Exposure Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator with P95 or P100 particulate filters is recommended.[8][11] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).

Operational Plan: PPE Selection and Step-by-Step Procedures

The level of PPE required is directly proportional to the risk of exposure. The following table and workflow provide clear guidance for selecting appropriate protection.

PPE Selection Matrix
Task Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<10g) Low-ModerateChemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Preparing Solutions ModerateChemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Transferring Large Quantities (>50g) HighFace Shield + GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Cleaning a Small Spill (<5g) ModerateChemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Cleaning a Large Spill (>5g) HighFace Shield + GogglesHeavy Duty Nitrile GlovesLab Coat/ApronNIOSH-Approved Respirator
Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckSolid Is the material in solid/powder form? Start->CheckSolid BasePPE Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat CheckSolid->BasePPE No (Solution) FumeHood Action: Work in a Chemical Fume Hood CheckSolid->FumeHood CheckQuantity Handling >50g or significant splash risk? FaceShield Add: Full Face Shield CheckQuantity->FaceShield Yes End End CheckQuantity->End No BasePPE->CheckQuantity FumeHood->BasePPE FaceShield->End Proceed with Task

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning and Doffing Procedures

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a properly sized lab coat and fasten all buttons.

  • Gloves: Wash hands. Select the correct size and type of gloves and inspect them.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

Doffing (Taking Off):

  • Gloves: Remove gloves using a method that avoids touching the outside of the glove with bare skin. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out and place it in a designated bin for laundering.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Spill Management

In the event of a spill, your immediate actions should prioritize safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the selection matrix (Section 3.1).

  • Containment & Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material using a dustpan and brush or use an absorbent material for solutions.[7][8][12]

    • Place all contaminated materials (paper towels, absorbent pads, gloves) into a sealed, labeled hazardous waste container.[7][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated Waste

All materials contaminated with this compound are considered chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and reaction residues must be disposed of according to your institution's hazardous waste guidelines.[1][11] Do not pour chemical waste down the drain.[7][13] Label waste containers clearly with the full chemical name.

References

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Retrosynthesis Analysis

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2-Hydroxy-4-methylnicotinic acid
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2-Hydroxy-4-methylnicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.